Mosedipimod
Description
This compound is a synthetic version of a monoacetyldiacylglyceride naturally occurring in various seed oils, bovine udder and milk fat, antlers of sika deer, with potential antineoplastic activity. Although the exact mechanism of action through which EC-18 exerts its pharmacological effect has yet to be fully identified, upon administration, this compound stimulates calcium influx into T-lymphocytes and increases the production of various cytokines, including interleukin (IL) -2, IL-4, IL-12, interferon-gamma (IFN-g), and granulocyte-macrophage colony-stimulating factor (GM-CSF). This stimulates the proliferation of hematopoietic stem cells, bone marrow stromal cells and immune cells, including T- and B-lymphocytes, dendritic cells (DCs) and macrophages. Therefore, EC18 may stimulate the immune system to target cancer cells. In addition, EC-18 enhances the cytolytic activity of natural killer (NK) cells and suppresses the expression of the transmembrane protein tumor cell toll-like receptor 4 (TLR-4) on cancer cells. As activation of TLR-4 enhances immunosuppression and stimulates cancer cell growth, blocking TLR-4 expression suppresses tumor cell proliferation.
Properties
IUPAC Name |
(1-acetyloxy-3-hexadecanoyloxypropan-2-yl) octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O6/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-39(42)45-37(34-43-36(3)40)35-44-38(41)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2/h12,14,18-19,37H,4-11,13,15-17,20-35H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKUNXBDVGLOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mosedipimod's Immunomodulatory Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosedipimod (also known as EC-18 or PLAG) is an orally available, synthetic small molecule with potent immunomodulatory properties. Its mechanism of action centers on the regulation of innate immune responses, primarily through the attenuation of inflammatory signaling pathways. This compound accelerates the endocytic trafficking of pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) and G-protein coupled receptors (GPCRs), leading to a reduction in downstream pro-inflammatory signaling. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's immunomodulatory effects, supported by a summary of preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Accelerated Endocytic Trafficking of PRRs
This compound's primary mechanism of action is the acceleration of the endocytic trafficking of PRRs. This process serves as a critical negative feedback loop to control the magnitude and duration of inflammatory responses. By promoting the internalization and subsequent degradation or recycling of receptors like TLR4, Protease-Activated Receptor 2 (PAR2), and P2Y6, this compound effectively dampens the signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines.
Modulation of Toll-like Receptor (TLR) Signaling
This compound has been identified as a first-in-class inhibitor of TLR signaling.[1][2] Preclinical studies have shown that it attenuates TLR-mediated liver injury and improves metabolic parameters in models of nonalcoholic steatohepatitis (NASH).[1] The proposed mechanism is the acceleration of the endocytic trafficking of TLRs, which limits the signaling duration at the cell surface.[2]
Regulation of G-Protein Coupled Receptor (GPCR) Signaling
This compound's influence extends to various GPCRs involved in inflammation. For instance, in a preclinical model of gout, this compound was shown to promote the intracellular trafficking of the P2Y6 receptor, which is activated by monosodium urate crystals. This enhanced endocytosis leads to a reduced duration of downstream signaling, resulting in decreased production of the neutrophil chemoattractant CXCL8 and subsequent attenuation of neutrophil infiltration into the joints.
In the context of cancer metastasis, this compound has been demonstrated to interfere with the neutrophil elastase/PAR2/EGFR signaling axis. It achieves this by accelerating the degradation of PAR2, a receptor that, when activated by neutrophil elastase, can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and promote cancer cell migration.
Quantitative Data from Preclinical and Clinical Studies
The immunomodulatory effects of this compound have been quantified in various preclinical models and in a Phase 2 clinical trial. The following tables summarize key findings.
| Preclinical Model | This compound (EC-18/PLAG) Dose | Key Findings | Reference |
| 5-Fluorouracil-Induced Hematological Toxicity (Mice) | 50, 100, 200, 400 mg/kg | Dose-dependently reduced the duration of severe neutropenia. At 200 and 400 mg/kg, no mice experienced severe neutropenia. | |
| Gemcitabine-Induced Neutrophil Extravasation (Mice) | Not specified in abstract | Effectively decreased neutrophil migration by inhibiting the expression of L-selectin and LFA-1. | |
| Monosodium Urate-Induced Acute Gouty Inflammation (Mice) | Not specified in abstract | Attenuated excessive neutrophil infiltration in gouty lesions. | |
| A549 Lung Cancer Orthotopic Model (Mice) | 100 mg/kg | Reduced metastasis to the brain and intestines by up to 80%. |
| Clinical Trial (Phase 2) | This compound (EC-18) Dose | Indication | Key Findings | Reference |
| Two-Stage, Randomized, Double-Blind, Placebo-Controlled | 2000 mg/day | Chemoradiation-Induced Severe Oral Mucositis (SOM) | Reduced the duration of SOM from a median of 13.5 days in the placebo group to 0 days in the EC-18 treated group. Reduced the incidence of SOM from 70% in the placebo group to 45.5% in the EC-18 treated group. | [3] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.
In Vivo Model of 5-Fluorouracil-Induced Hematological Toxicity
-
Animal Model: Male Balb/c mice.
-
Induction of Toxicity: A single intraperitoneal injection of 5-fluorouracil (100 mg/kg).
-
This compound Administration: Oral administration of this compound at doses of 50, 100, 200, and 400 mg/kg.
-
Endpoint Analysis: Daily monitoring of peripheral blood cell counts (neutrophils, monocytes, platelets) to determine the duration and nadir of cytopenias. Measurement of plasma levels of inflammatory markers such as CXCL1, CXCL2, IL-6, and C-reactive protein (CRP) via ELISA.
In Vitro Assay for PAR2 Degradation
-
Cell Line: A549 human lung cancer cells.
-
Co-culture System: A549 cells co-cultured with isolated human neutrophils to mimic the tumor microenvironment.
-
Treatment: Cells treated with this compound in the presence of neutrophils.
-
Analysis of PAR2 Expression: Western blot analysis of A549 cell lysates to determine the protein levels of PAR2.
-
EGFR Transactivation Assay: Measurement of phosphorylated EGFR levels by Western blot to assess the downstream consequences of PAR2 signaling.
Clinical Trial Protocol for Chemoradiation-Induced Oral Mucositis
-
Study Design: A two-stage, multicenter, randomized, double-blind, placebo-controlled Phase 2 trial.
-
Patient Population: Patients with squamous cell carcinoma of the head and neck undergoing concurrent chemoradiation.
-
Treatment Regimen: this compound (2000 mg/day) or placebo administered orally from the first to the last day of radiation therapy.
-
Efficacy Assessment: Twice-weekly assessment of oral mucositis using the World Health Organization (WHO) scale. The primary endpoints were the duration and incidence of severe oral mucositis (Grade ≥ 3).
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound accelerates GPCR endocytosis and degradation.
Caption: this compound inhibits neutrophil chemoattractant production.
Potential Role in STAT6 Inhibition
This compound has also been described as a signal transducer and activator of transcription 6 (STAT6) inhibitor. STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to type 2 inflammatory responses and macrophage polarization. Inhibition of STAT6 would represent an additional and distinct immunomodulatory mechanism for this compound. However, the primary research data detailing this specific activity are not as extensively published as the data supporting its role in PRR trafficking. Further investigation is warranted to fully elucidate the significance of STAT6 inhibition in the overall therapeutic profile of this compound.
Conclusion
This compound is a novel immunomodulatory agent with a multifaceted mechanism of action. Its ability to accelerate the endocytic trafficking of key pattern recognition receptors provides a powerful means to resolve inflammation and restore homeostasis. The preclinical and clinical data generated to date support its potential as a therapeutic for a range of inflammatory conditions. Further research into its potential STAT6 inhibitory activity will provide a more complete understanding of its immunomodulatory effects.
References
Mosedipimod's Attenuation of Toll-like Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosedipimod (also known as EC-18 or PLAG) is an investigational immunomodulatory agent that has demonstrated a unique mechanism of action involving the attenuation of Toll-like receptor (TLR) signaling. This technical guide provides an in-depth analysis of this compound's effects on TLR signaling pathways, consolidating available preclinical data, detailing experimental methodologies, and visualizing the underlying molecular interactions. This compound has been shown to accelerate the endocytic trafficking of TLRs, a process that appears to modulate downstream signaling cascades, including the TRIF-dependent pathway. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting TLR signaling with this compound.
Introduction to this compound and Toll-like Receptors
This compound (1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) is a synthetic mono-acetyl-diacylglycerol that acts as an immunomodulator, facilitating the resolution of inflammation.[1][2] A key aspect of its mechanism of action is the attenuation of Toll-like receptor (TLR) signaling.[2][3] TLRs are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLRs initiate signaling cascades that lead to the production of inflammatory cytokines and interferons.
TLR signaling is broadly divided into two major downstream pathways:
-
MyD88-dependent pathway: Utilized by most TLRs, this pathway leads to the activation of NF-κB and the production of pro-inflammatory cytokines.
-
TRIF-dependent pathway: Primarily activated by TLR3 and TLR4, this pathway results in the activation of IRF3 and the production of type I interferons. TLR4 is unique in its ability to activate both MyD88- and TRIF-dependent pathways.[4]
This compound's ability to modulate these pathways presents a promising therapeutic strategy for a variety of inflammatory diseases.
Mechanism of Action: Acceleration of TLR Endocytic Trafficking
The primary mechanism by which this compound attenuates TLR signaling is by accelerating the endocytic trafficking of these receptors. Specifically, in preclinical models, this compound has been shown to significantly accelerate the TLR4 endocytosis/exocytosis cycle in RAW 264.7 macrophage cells when co-treated with the TLR4 agonist, lipopolysaccharide (LPS).
This accelerated trafficking is believed to shorten the intracellular retention time of the receptor-anchoring endosome, which in turn attenuates endosome-dependent signaling. This modulation of receptor trafficking is a novel approach to controlling the inflammatory response mediated by TLRs.
Effects on Downstream Signaling Pathways
This compound's influence on TLR trafficking has direct consequences on the downstream signaling cascades.
TRIF-Dependent Pathway
Preclinical evidence strongly suggests that this compound modulates the TRIF-dependent signaling pathway. This pathway is initiated from the endosome following TLR4 internalization. Studies have shown that in response to LPS stimulation, co-treatment with this compound accelerates the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the TRIF pathway. While LPS stimulation alone leads to detectable IRF3 phosphorylation at 30 minutes, maintained for up to 120 minutes, the addition of this compound results in a peak phosphorylation at 15 minutes, followed by a return to baseline levels by 60 minutes. This rapid activation and subsequent resolution of IRF3 signaling may contribute to the overall anti-inflammatory effect.
MyD88-Dependent Pathway
While the effect of this compound on the TRIF-dependent pathway is more clearly elucidated in the available literature, its impact on the MyD88-dependent pathway is less defined. The MyD88-dependent pathway originates from the plasma membrane for TLR4. By accelerating the internalization of TLR4 from the cell surface, it is plausible that this compound also modulates the initial phase of MyD88-dependent signaling. However, direct quantitative evidence for this is not yet robustly available in the public domain. Further research is needed to fully characterize the effect of this compound on MyD88-dependent signaling outcomes, such as NF-κB activation and pro-inflammatory cytokine production.
Quantitative Data on this compound's Effects
The following tables summarize the available quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Effects of this compound on TLR4 Signaling
| Parameter | Cell Line | Treatment | Result | Citation |
| IRF3 Phosphorylation | RAW 264.7 | LPS + this compound | Peak phosphorylation at 15 min, return to baseline by 60 min | |
| TLR4 Trafficking | RAW 264.7 | LPS + this compound | Significantly accelerated endocytosis/exocytosis cycle |
Table 2: In Vivo Effects of this compound in an Acute Gouty Inflammation Model
| Parameter | Animal Model | Treatment | Result | Citation |
| Neutrophil Infiltration | BALB/c mice | MSU + this compound (250 mg/kg/day) | Significantly reduced neutrophil numbers in gouty lesions | |
| MIP-2 (CXCL2) Expression | BALB/c mice | MSU + this compound | Reduced expression in tissues | |
| IL-1β Expression | BALB/c mice | MSU + this compound | No significant effect on modulation of expression |
Table 3: Clinical Efficacy of this compound in Chemoradiation-Induced Oral Mucositis (Phase 2)
| Outcome Measure | Placebo Group | This compound (EC-18) Group | p-value | Citation |
| Median Duration of Severe Oral Mucositis (SOM) | 13.5 days | 0 days | 0.5575 | |
| Incidence of SOM (through STFU) | 70% (14/20) | 45.5% (10/22) | 0.1894 |
STFU: Short-Term Follow-Up
Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
In Vivo Model of Acute Gouty Inflammation
-
Animal Model: BALB/c mice.
-
Induction of Gout: A suspension of 1mg monosodium urate (MSU) crystals in 50 µl of PBS was injected into the left footpad.
-
Treatment: this compound (250 mg/kg/day) was administered orally every day for 3 days following MSU injection.
-
Analysis:
-
Neutrophil Infiltration: Analyzed using immunohistochemical staining of gouty lesions.
-
Chemokine Expression (MIP-2): Measured using RT-PCR on tissue samples from the footpad.
-
In Vitro TLR4 Trafficking and Signaling Assays
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulation: Lipopolysaccharide (LPS) to activate TLR4.
-
Treatment: Co-treatment with this compound.
-
Analysis:
-
TLR4 Endocytosis/Exocytosis Cycle: Assessed to determine the rate of receptor trafficking. The specific method (e.g., flow cytometry, confocal microscopy) is not detailed in the source but would typically involve tracking cell surface and internalized TLR4 levels over time.
-
IRF3 Phosphorylation: Measured by western blot analysis of cell lysates at various time points post-stimulation to determine the kinetics of TRIF-dependent pathway activation.
-
Conclusion and Future Directions
This compound presents a novel mechanism for modulating the innate immune response by accelerating the endocytic trafficking of Toll-like receptors, particularly TLR4. The available preclinical data indicate a significant impact on the TRIF-dependent signaling pathway, leading to a rapid activation and resolution of IRF3 phosphorylation. This unique mode of action translates to anti-inflammatory effects in in vivo models of acute inflammation.
While promising, further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Comprehensive analysis of the effects on the MyD88-dependent pathway: Quantitative studies are needed to determine the extent to which this compound modulates NF-κB activation and the production of pro-inflammatory cytokines.
-
Identification of the full spectrum of TLRs affected by this compound: Investigating whether this compound's mechanism extends to other endosomal TLRs (e.g., TLR3, TLR7, TLR9) could broaden its therapeutic applications.
-
Elucidation of the precise molecular interactions: Understanding how this compound interacts with the cellular machinery to accelerate TLR trafficking will be crucial for optimizing its therapeutic use and for the development of next-generation TLR modulators.
-
Further clinical validation: Continued clinical trials in various inflammatory and autoimmune diseases will be essential to translate these preclinical findings into tangible patient benefits.
References
- 1. enzychem.com [enzychem.com]
- 2. Frontiers | 1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-Glycerol (PLAG) Rapidly Resolves LPS-Induced Acute Lung Injury Through the Effective Control of Neutrophil Recruitment [frontiersin.org]
- 3. enzychem.com [enzychem.com]
- 4. Cooperative intracellular interactions between MyD88 and TRIF are required for CD4 T cell TH1 polarization with a synthetic TLR4 agonist adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), a synthetic monoacetyldiglyceride, has emerged as a molecule of significant interest in the field of immunology and drug development. Initially identified as a constituent of Sika deer antlers, PLAG is now chemically synthesized for research and therapeutic investigation.[1][2] This technical guide provides a comprehensive overview of the origin, chemical synthesis, and biological activities of PLAG, with a particular focus on its immunomodulatory effects. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a quantitative summary of its effects on cellular processes. Furthermore, this guide visualizes the signaling pathways modulated by PLAG, offering a deeper understanding of its mechanism of action for researchers and professionals in drug development.
Origin and Background
1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol is a structurally unique lipid molecule. While it is found as a natural component in the antlers of the Sika deer (Cervus nippon), which have been used in traditional medicine for their purported immunomodulatory properties, the PLAG used in modern research is a chemically synthesized racemic mixture.[1][2] The synthetic nature of research-grade PLAG ensures a consistent and high-purity supply for experimental studies, free from the complexities of natural product extraction.
Chemical Synthesis
The chemical synthesis of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol with high purity and yield is crucial for its development as a potential therapeutic agent. A patented method outlines a two-step process that avoids the need for extensive purification by column chromatography.[3]
Synthesis Pathway Overview
The synthesis involves the acetylation of 1-palmitoyl glycerol to form a 1-palmitoyl-3-acetyl glycerol intermediate, followed by the esterification of this intermediate with linoleic acid to yield the final product.
Experimental Protocol for Synthesis
The following protocol is a detailed methodology for the synthesis of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol based on patented procedures.
Step 1: Preparation of 1-palmitoyl-3-acetyl glycerol intermediate
-
In a reaction vessel, dissolve 1-palmitoyl glycerol in a suitable organic solvent.
-
Add an acetylating agent, which can be either (i) acetic anhydride or (ii) a mixture of acetic anhydride and acetyl chloride.
-
The reaction is carried out to form the 1-palmitoyl-3-acetyl glycerol intermediate.
Step 2: Synthesis of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol
-
To the vessel containing the 1-palmitoyl-3-acetyl glycerol intermediate, add linoleic acid.
-
The reaction is performed in the presence of a catalyst to facilitate the esterification at the sn-2 position of the glycerol backbone.
-
Upon completion of the reaction, the final product, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol, is obtained.
Purification and Characterization
A key advantage of this synthesis method is the high purity of the final product, which may reduce the need for extensive purification steps like column chromatography. Characterization of the synthesized PLAG should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activities and Immunomodulatory Effects
PLAG exhibits a range of biological activities, with its immunomodulatory effects being the most extensively studied. It has been shown to influence various immune cells and signaling pathways, suggesting its potential in treating inflammatory and autoimmune disorders.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative effects of PLAG on key immunological parameters.
Table 1: Effect of PLAG on Cytokine Production
| Cell Type | Stimulus | Cytokine | PLAG Concentration | Effect | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin | IL-4 | Not specified | Lower production (p<0.001) | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Phytohaemagglutinin | IL-6 | Not specified | Lower production (p<0.001) | |
| Con A-stimulated T cells | Concanavalin A (Con A) | IL-4 | Not specified | Reduced secretion | |
| Con A-treated mice | Concanavalin A (Con A) | IL-4, IL-6, IL-10, CXCL2 | Not specified | Reduced plasma levels | |
| Gemcitabine-stimulated THP-1 cells | Gemcitabine | CXCL8 | Dose-dependent | Inhibited secretion |
Table 2: Effect of PLAG on Immune Cell Functions
| Cell Type | Function | PLAG Concentration | Effect | Reference |
| B cells | Proliferation | Not specified | Significantly decreased (p<0.05) | |
| Neutrophils | Migration | Dose-dependent | Inhibited | |
| Differentiated HL-60 cells | Chemotactic migration | Dose-dependent | Inhibited |
Signaling Pathways Modulated by PLAG
PLAG exerts its biological effects by modulating specific intracellular signaling pathways. Two key pathways that have been identified are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the IL-4/STAT6 signaling pathway.
Modulation of EGFR Signaling
In the context of cancer cell biology, PLAG has been shown to ameliorate Epidermal Growth Factor (EGF)-induced cellular responses by promoting the desensitization of the Epidermal Growth Factor Receptor (EGFR).
Inhibition of the IL-4/STAT6 Signaling Pathway
PLAG has been demonstrated to reduce IL-4 secretion and inhibit the subsequent phosphorylation of Signal Transducer and Activator of Transcription 6 (STAT6) in hepatocytes. This action can attenuate inflammatory responses and inhibit neutrophil migration.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PLAG's biological effects.
Cytokine Quantification by ELISA
Objective: To quantify the concentration of cytokines (e.g., IL-4, IL-6) in cell culture supernatants or plasma samples following treatment with PLAG.
Protocol:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards of known cytokine concentrations and samples (cell culture supernatants or plasma) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Neutrophil Migration Assay (Transwell Assay)
Objective: To assess the effect of PLAG on the chemotactic migration of neutrophils.
Protocol:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Resuspend the isolated neutrophils in an appropriate assay medium.
-
Place a Transwell insert with a polycarbonate membrane (typically 3-5 µm pore size) into the wells of a 24-well plate.
-
Add a chemoattractant (e.g., fMLP or IL-8) to the lower chamber of the wells.
-
Add the neutrophil suspension to the upper chamber of the Transwell insert, with or without pre-incubation with different concentrations of PLAG.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 1-3 hours) to allow for cell migration.
-
After incubation, remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or an automated cell counter, or by using a fluorescent dye and measuring fluorescence intensity.
-
Compare the number of migrated cells in the PLAG-treated groups to the control group to determine the inhibitory effect of PLAG on neutrophil migration.
Western Blotting for Phosphorylated STAT6
Objective: To determine the effect of PLAG on the phosphorylation status of STAT6 in response to IL-4 stimulation.
Protocol:
-
Culture cells (e.g., hepatocytes) and treat them with IL-4 in the presence or absence of various concentrations of PLAG for a specified time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT6 or a housekeeping protein like β-actin.
Conclusion
1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol is a promising synthetic molecule with well-defined immunomodulatory properties. Its ability to modulate key signaling pathways, such as the EGFR and IL-4/STAT6 pathways, provides a mechanistic basis for its observed effects on cytokine production and immune cell function. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of PLAG for a variety of inflammatory and proliferative diseases. The continued investigation of this compound is warranted to fully elucidate its clinical utility and to develop novel therapeutic strategies for patients in need.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | DANCR promotes septic cardiomyopathy by enhancing macrophage glycolytic reprogramming via the IGF2BP2/HK2 axis [frontiersin.org]
- 3. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (EC-18) Modulates Th2 Immunity through Attenuation of IL-4 Expression -IMMUNE NETWORK | Korea Science [koreascience.kr]
Mosedipimod: A Modulator of Pattern Recognition Receptors for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mosedipimod (also known as EC-18 or 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol [PLAG]) is an orally active, synthetic small molecule immunomodulator with significant potential in the treatment of a range of inflammatory conditions. Derived from a naturally occurring monoacetyldiacylglyceride found in Sika deer antlers, this compound's primary mechanism of action involves the modulation of pattern recognition receptors (PRRs), key components of the innate immune system. This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism as a PRR modulator, supported by preclinical and clinical data, detailed experimental methodologies, and visualizations of its signaling pathways.
Introduction to this compound
This compound is a first-in-class therapeutic agent that functions by accelerating the endocytic trafficking of Toll-like receptors (TLRs), a major class of PRRs. This action leads to a more rapid clearance of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby facilitating the resolution of inflammation and promoting a return to homeostasis.[1] Its immunomodulatory properties have been investigated in various disease models, including those for acute lung injury, rheumatoid arthritis, and chemotherapy-induced oral mucositis, demonstrating its broad therapeutic potential.
Core Mechanism of Action: Modulation of Pattern Recognition Receptor Signaling
This compound's primary immunomodulatory effect stems from its ability to influence the signaling pathways of pattern recognition receptors, most notably Toll-like receptor 4 (TLR4).
Acceleration of TLR4 Endocytic Trafficking
Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates signaling cascades from the plasma membrane. This compound has been shown to accelerate the endocytosis of the TLR4 receptor complex.[1] This rapid internalization shifts the signaling from the MyD88-dependent pathway at the cell surface to the TRIF-dependent pathway within the endosome. This modulation is believed to contribute to a more controlled and ultimately resolving inflammatory response.
References
Mosedipimod: A Novel Regulator of Neutrophil Infiltration in the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and response to therapy. Neutrophils, a key component of the innate immune system, are increasingly recognized as pivotal players within the TME, where they can exert both pro- and anti-tumoral functions. The infiltration of neutrophils into solid tumors is a complex process regulated by a network of signaling molecules. Mosedipimod, a novel small molecule inhibitor, has emerged as a promising therapeutic agent for its ability to modulate this process. This technical guide provides a comprehensive overview of the role of this compound in regulating neutrophil infiltration in tumors, with a focus on its mechanism of action, preclinical evidence, and relevant experimental protocols.
Introduction: The Dichotomous Role of Neutrophils in Cancer
Tumor-associated neutrophils (TANs) are a heterogeneous population of immune cells that can be polarized into different phenotypes depending on the signals they receive within the TME. The N1 phenotype is generally considered to be anti-tumoral, characterized by the release of cytotoxic mediators and the activation of other immune cells. Conversely, the N2 phenotype is associated with pro-tumoral activities, including the promotion of angiogenesis, immunosuppression, and metastasis.[1][2] The recruitment and polarization of neutrophils are therefore critical determinants of tumor fate.
A key signaling axis involved in neutrophil recruitment to the TME is mediated by the S100A9 protein. S100A9, a damage-associated molecular pattern (DAMP) molecule, is highly expressed by myeloid cells and acts as a potent chemoattractant for neutrophils.[3] this compound and its analogs, such as Tasquinimod and Paquinimod, function as inhibitors of S100A9, thereby offering a therapeutic strategy to modulate neutrophil infiltration and reprogram the TME.
Mechanism of Action: this compound's Interference with the S100A9/TLR4/NF-κB Axis
This compound exerts its regulatory effects on neutrophil infiltration primarily by targeting the S100A9 protein. Extracellular S100A9 binds to Toll-like receptor 4 (TLR4) on the surface of myeloid cells, including neutrophils.[3][4] This interaction triggers a downstream signaling cascade that culminates in the activation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation and immunity, and its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding for chemokines that attract neutrophils, such as CXCL1 and CXCL2. These chemokines then bind to the CXCR2 receptor on neutrophils, further promoting their recruitment to the tumor site.
This compound, by inhibiting S100A9, disrupts this entire signaling cascade at its origin. This leads to a reduction in NF-κB activation and a subsequent decrease in the production of neutrophil-attracting chemokines, ultimately resulting in diminished neutrophil infiltration into the tumor.
Preclinical Evidence: Quantitative Data on Neutrophil Infiltration
Numerous preclinical studies have demonstrated the efficacy of S100A9 inhibitors, including this compound and its analogs, in reducing neutrophil infiltration in various tumor models. The following tables summarize the key quantitative findings from these studies.
| Study Focus | Animal Model | Treatment | Key Findings on Neutrophil Infiltration | Tumor Growth Inhibition | Reference |
| Colitis-Associated Cancer | AOM/DSS-induced C57BL/6 mice | Anti-S100a9 antibody | Significant reduction in the infiltration of immune cells in the colon tissues. | Alleviated progression of colitis-associated cancer. | |
| Multiple Myeloma | Syngeneic 5TMM model | Tasquinimod | Short-term treatment significantly increased total CD11b+ cells but shifted the population towards a more immunostimulatory state, reducing myeloid-mediated immunosuppression. | Significantly reduced tumor load and prolonged overall survival. | |
| Colon Carcinoma | CT26 tumor-bearing BALB/c mice | Paquinimod | Caused a 5-fold decrease in Ly6Chigh monocytic cells in the tumor microenvironment; Ly6G+ neutrophils were not significantly affected in this specific study. | Increased tumor growth in this model, suggesting a complex role of S100A9 depending on the tumor context. |
| Study Focus | Parameter Measured | Control Group | Treatment Group (S100A9 Inhibition) | Percentage Reduction | Reference |
| Abdominal Sepsis (Lung Infiltration) | BALF Neutrophils (x 10^5) | 3.0 (2.7–3.2) | 1.6 (1.3–1.6) | ~47% | |
| Multiple Myeloma | MDSC accumulation | High | Reduced | Not explicitly quantified |
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies investigating the role of S100A9 inhibition in regulating neutrophil infiltration in tumors.
Azoxymethane (AOM)/Dextran Sulfate Sodium (DSS) Induced Colitis-Associated Cancer Model
This model is widely used to study the link between chronic inflammation and colorectal cancer.
Protocol Overview:
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Induction of Colitis-Associated Cancer:
-
A single intraperitoneal (i.p.) injection of AOM (10-12.5 mg/kg body weight).
-
After one week, mice are subjected to three cycles of DSS administration. Each cycle consists of 2-3% DSS in the drinking water for 5-7 days, followed by 10-14 days of regular drinking water.
-
-
Treatment:
-
Anti-S100a9 antibody (1.5 mg/kg) or a corresponding IgG control is administered intravenously or intraperitoneally at specified time points during the AOM/DSS protocol.
-
-
Analysis of Neutrophil Infiltration:
-
At the end of the experiment, colons are harvested, fixed in 10% formalin, and embedded in paraffin.
-
Immunohistochemistry (IHC) is performed on colon sections using antibodies against neutrophil markers such as Ly6G or Myeloperoxidase (MPO).
-
The number of positive cells is quantified per high-power field (HPF) or as a percentage of total cells in the tumor stroma.
-
Syngeneic Mouse Model of Multiple Myeloma
This model is used to evaluate the efficacy of S100A9 inhibitors in a hematological malignancy.
Protocol Overview:
-
Animal Model: C57BL/KaLwRij mice.
-
Tumor Cell Inoculation:
-
Mice are inoculated intravenously with 1.0 x 10^6 5TGM1-eGFP multiple myeloma cells.
-
-
Treatment:
-
Tasquinimod (30 mg/kg) is administered daily in the drinking water, starting the day after tumor cell inoculation.
-
-
Analysis of Myeloid Cells:
-
At specified time points (e.g., day 10), mice are sacrificed, and bone marrow and spleen are harvested.
-
Flow cytometry is used to analyze immune cell populations, with a focus on myeloid cell subsets (e.g., CD11b+ cells).
-
Future Directions and Clinical Relevance
The preclinical data strongly support the role of this compound and other S100A9 inhibitors in modulating neutrophil infiltration in the TME. This opens up new avenues for cancer therapy, particularly in combination with other immunotherapies. By reducing the influx of potentially pro-tumoral neutrophils, this compound could help to create a more immune-permissive microenvironment, thereby enhancing the efficacy of checkpoint inhibitors or other T-cell-based therapies.
Clinical trials investigating the safety and efficacy of S100A9 inhibitors in various cancers are ongoing. Future research should focus on identifying biomarkers to predict which patients are most likely to benefit from this therapeutic approach and to further elucidate the complex interplay between S100A9, neutrophil polarization, and the overall immune landscape of the TME.
Conclusion
This compound represents a promising novel therapeutic agent that targets the S100A9-mediated pathway of neutrophil recruitment to the tumor microenvironment. By inhibiting this key inflammatory axis, this compound has the potential to reduce the infiltration of tumor-promoting neutrophils, thereby shifting the balance towards an anti-tumor immune response. The quantitative data from preclinical models, coupled with a growing understanding of its mechanism of action, provide a strong rationale for the continued investigation of this compound as a valuable addition to the arsenal of cancer immunotherapies.
References
- 1. The functions and regulatory pathways of S100A8/A9 and its receptors in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of tumor-associated neutrophils: dual role and phenotypic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S100A9 Interaction with TLR4 Promotes Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Mosedipimod's Immunomodulatory Impact on Key Cytokine Profiles: A Technical Overview
For Immediate Release
SEOUL, South Korea – November 29, 2025 – Mosedipimod (also known as EC-18 and 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol or PLAG), a synthetic monoacetyldiacylglyceride, has demonstrated significant immunomodulatory effects, particularly influencing the production of key cytokines including Interleukin-2 (IL-2), Interleukin-12 (IL-12), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This technical guide provides an in-depth analysis of the current understanding of this compound's impact on these cytokine profiles, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound is understood to exert its effects by modulating intracellular signaling pathways, with evidence pointing towards an interaction with Toll-like receptor (TLR) signaling.[1] Its immunomodulatory activity is complex, with reports indicating both stimulatory and inhibitory effects on cytokine production, likely dependent on the specific cellular context and stimuli. A pivotal in vitro study has shown that this compound stimulates T-cell production of IL-2, IL-12, and GM-CSF, alongside other cytokines like IL-4 and IFN-γ.[2][3]
Quantitative Impact on Cytokine Production
The available data on the quantitative effects of this compound on IL-2, IL-12, and GM-CSF production is summarized below. It is important to note that the broader body of research presents a nuanced picture of this compound's effects, with some studies showing suppression of other pro-inflammatory cytokines such as IL-6 and IL-17 in different experimental models.[4]
| Cytokine | Cell Type | Treatment | Result | Reference |
| IL-2 | T-cells | This compound (EC-18) | Stimulation of IL-2 secretion observed. | |
| IL-12 | T-cells | This compound (EC-18) | Stimulation of IL-12 production observed in vitro. | |
| GM-CSF | T-cells | This compound (EC-18) | Stimulation of GM-CSF production observed in vitro. |
Further quantitative data from the primary study is pending full-text analysis.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol based on the available literature for assessing the impact of this compound on cytokine production in T-lymphocytes.
Objective: To determine the effect of this compound on the production of IL-2, IL-12, and GM-CSF by T-lymphocytes in vitro.
Materials:
-
This compound (EC-18)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes
-
RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin
-
Cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human IL-2, IL-12, and GM-CSF
-
Flow cytometer and relevant antibodies for intracellular cytokine staining (optional)
Procedure:
-
Cell Culture: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Culture the cells in complete RPMI-1640 medium.
-
Cell Treatment: Seed the cells in 96-well plates at a predetermined density. Add varying concentrations of this compound to the appropriate wells. Include a vehicle control group.
-
Cell Stimulation: Concurrently with or after a pre-incubation period with this compound, stimulate the cells with a suitable T-cell activator (e.g., anti-CD3/anti-CD28 antibodies).
-
Incubation: Incubate the cell cultures for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
Cytokine Quantification (ELISA): Measure the concentrations of IL-2, IL-12, and GM-CSF in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Analyze the obtained absorbance values to calculate the cytokine concentrations. Compare the cytokine levels in the this compound-treated groups to the control group to determine the effect of the compound.
Signaling Pathways and Logical Relationships
The precise signaling cascade initiated by this compound that leads to the production of IL-2, IL-12, and GM-CSF is an active area of investigation. The available evidence suggests a mechanism involving the modulation of TLR signaling. The following diagrams illustrate a hypothetical signaling pathway and a typical experimental workflow.
Caption: Hypothetical signaling pathway of this compound-induced cytokine production.
Caption: General experimental workflow for assessing cytokine release.
Conclusion
This compound presents a complex and promising profile as an immunomodulatory agent. While initial findings strongly suggest its capacity to stimulate the production of the pro-inflammatory and T-cell activating cytokines IL-2, IL-12, and GM-CSF, further research is required to fully elucidate the quantitative aspects and the precise molecular mechanisms underlying these effects. The conflicting reports on its impact on different cytokines underscore the need for comprehensive studies to understand its context-dependent activities. The detailed experimental protocols and a deeper understanding of its signaling pathways will be instrumental in harnessing the full therapeutic potential of this compound in various disease settings.
References
Investigating the Pharmacodynamics of Mosedipimod in Preclinical Studies: A Technical Guide
Abstract: Mosedipimod (also known as EC-18 or PLAG) is a synthetic monoacetyldiacylglyceride that functions as a novel immunomodulator.[1][2] Originally identified from Sika deer antler, it has demonstrated a range of pharmacodynamic effects in preclinical models, positioning it as a promising therapeutic candidate for various oncologic and inflammatory conditions.[1][3] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing its mechanism of action, key experimental findings, and representative study protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel immunomodulatory agents.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through a multi-faceted mechanism of action that modulates both innate and adaptive immunity. Its primary activities center on the regulation of immune cell function, cytokine production, and inflammatory signaling pathways.
A key mechanism is its ability to accelerate the endocytic trafficking of Pattern Recognition Receptors (PRRs), such as Toll-like Receptors (TLRs), which facilitates the rapid clearance of Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs).[1] This action leads to an overall attenuation of TLR-mediated signaling, which is crucial in mitigating inflammatory responses.
In addition to its effects on PRRs, this compound directly influences various immune cell populations:
-
T-Lymphocytes: It stimulates calcium influx into T-lymphocytes, a critical step in T-cell activation, leading to increased production of key cytokines including Interleukin (IL)-2, IL-4, IL-12, Interferon-gamma (IFN-γ), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
NK Cells: It enhances the cytolytic activity of Natural Killer (NK) cells, a vital component of the innate immune response against tumors.
-
Neutrophils: It regulates neutrophil infiltration, an effect that is dependent on the thioredoxin-interacting protein (TXNIP). It has also been identified as a STAT6 inhibitor involved in controlling inflammation via neutrophil modulation.
-
Stem and Stromal Cells: The compound stimulates the proliferation of hematopoietic stem cells and bone marrow stromal cells, suggesting a role in immune system reconstitution.
This combination of effects culminates in broad immunomodulatory activity, facilitating the resolution of inflammation and contributing to anti-tumor responses.
Summary of Preclinical Pharmacodynamic Data
Preclinical investigations have explored this compound's efficacy across various disease models, primarily in oncology and inflammatory conditions. While detailed quantitative data such as IC50 values are not consistently available in the public domain, the qualitative outcomes from these studies provide strong evidence of its biological activity. The data are summarized in the table below.
| Therapeutic Area | Preclinical Model | Key Pharmacodynamic Effect | Reported Quantitative Data |
| Oncology | Lewis Lung Carcinoma (LLC-1) Mouse Model | Inhibited tumor growth by suppressing excessive neutrophil infiltration. | >74.97% reduction in tumor size. |
| Oncology | General Cancer Models | Suppresses the expression of tumor cell Toll-like receptor 4 (TLR-4), which is linked to immunosuppression and cancer cell growth. | Not specified. |
| Inflammatory Disease | Animal models of Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) | Attenuated molecular, biochemical, and histological features of NASH, attributed to the attenuation of TLR signaling. | Not specified. |
| Inflammatory Disease | General Animal Models | Improved lung function and reduced inflammation and fibrosis. | Not specified. |
| Radiation Injury | Mouse Model of Total-Body Irradiation | Mitigated the effects of gastrointestinal acute radiation syndrome. | Not specified. |
Experimental Protocols
Detailed experimental protocols for this compound studies are proprietary. However, based on the described preclinical models, this section outlines representative methodologies for key in vivo and in vitro assays that are standard in the field for evaluating immunomodulatory agents.
Representative Protocol: In Vivo Tumor Efficacy Study
This protocol describes a generalized workflow for assessing the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the Lewis Lung Carcinoma model mentioned in preclinical reports.
-
Animal Model: C57BL/6 mice, aged 6-8 weeks.
-
Cell Line: Lewis Lung Carcinoma (LLC-1) cells.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ LLC-1 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank of each mouse.
-
Group Allocation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., corn oil), administered orally (p.o.) daily.
-
Group 2: this compound (e.g., 50 mg/kg), administered p.o. daily.
-
Group 3: this compound (e.g., 100 mg/kg), administered p.o. daily.
-
-
Treatment and Monitoring:
-
Administer treatments for a specified period (e.g., 14-21 days).
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor body weight and overall animal health throughout the study.
-
-
Endpoint Analysis:
-
Measure final tumor weight.
-
Process tumors for downstream analysis, such as:
-
Immunohistochemistry (IHC): To analyze immune cell infiltration (e.g., CD8+ T cells, neutrophils, NK cells).
-
Flow Cytometry: To quantify immune cell populations within the tumor microenvironment.
-
RT-qPCR: To measure the expression of relevant genes (e.g., cytokines, chemokines).
-
Representative Protocol: In Vitro Cytokine Release Assay
This protocol outlines a method to assess this compound's effect on cytokine production from human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) in culture medium.
-
Add the compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Stimulation: Add a stimulating agent (e.g., 1 µg/mL Lipopolysaccharide (LPS) for TLR4 stimulation or anti-CD3/CD28 beads for T-cell stimulation) to induce cytokine production. Include unstimulated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Analyze the supernatant for cytokine levels (e.g., IFN-γ, IL-2, IL-12) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of each cytokine and compare the levels between this compound-treated groups and vehicle controls.
References
Mosedipimod (EC-18): An In-depth Technical Guide on its Potential as a Modulator of T-Cell Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mosedipimod (also known as EC-18) is an investigational small molecule with a primary mechanism of action centered on the modulation of Toll-like receptor (TLR) signaling and inhibition of the STAT6 pathway.[1] While not directly characterized as a classical CD4 agonist or a direct CD8 stimulant, its immunomodulatory properties suggest a potential to significantly influence CD4+ and CD8+ T-lymphocyte responses. This technical guide synthesizes the available preclinical and clinical data to explore the potential mechanisms through which this compound may impact T-cell function, providing a scientific framework for further investigation into its therapeutic applications in oncology, inflammatory diseases, and beyond.
Core Mechanism of Action: A Dual Approach to Immune Modulation
This compound's immunomodulatory effects appear to be driven by two primary mechanisms:
-
Toll-like Receptor (TLR) Signaling Attenuation: this compound has been shown to attenuate TLR signaling.[2][3] TLRs are key pattern recognition receptors that, upon activation, trigger inflammatory cascades. By modulating TLR signaling, this compound can potentially regulate the cytokine milieu, which in turn influences the differentiation and activation of T-cell subsets.
-
STAT6 Inhibition: this compound is also identified as a signal transducer and activator of transcription 6 (STAT6) inhibitor.[1] The STAT6 pathway is crucial for the signaling of IL-4 and IL-13, cytokines that are pivotal in driving Th2-type immune responses. Inhibition of STAT6 can therefore shift the immune response towards a Th1 phenotype, which is characterized by enhanced cytotoxic T-lymphocyte (CTL) activity.
Quantitative Data Summary
Publicly available quantitative data on the direct effects of this compound on specific CD4+ and CD8+ T-cell activities are limited. The following table summarizes the key findings from a Phase 2 clinical trial in chemoradiation-induced oral mucositis (CRIOM), which provide indirect evidence of its clinical efficacy in an inflammatory setting.
| Parameter | This compound (EC-18) Cohort | Placebo Cohort | p-value | Reference |
| Incidence of Severe Oral Mucositis (SOM) | ||||
| - Through Completion of Radiation | 40.9% (18/44) | 65.0% (26/40) | 0.03 | [4] |
| - Through Short-Term Follow-up | 45.5% (20/44) | 70.0% (28/40) | 0.02 | |
| Duration of SOM (Median Days) | 0 | 13.5 | 0.02 | |
| Incidence of SOM (HPV+ Patients) | 35.3% (6/17) | 66.7% (8/12) | Not specified | |
| Incidence of SOM (Weekly Cisplatin) | 37.5% (15/40) | 70.0% (28/40) | Not specified |
Inferred Signaling Pathways and Effects on T-Cells
Based on its known mechanisms, the following signaling pathways and their potential downstream effects on CD4+ and CD8+ T-cells can be inferred.
Modulation of T-Cell Responses via TLR Signaling
This compound's attenuation of TLR signaling on antigen-presenting cells (APCs) like dendritic cells and macrophages can indirectly shape T-cell responses. By altering the cytokine and co-stimulatory molecule expression profile of APCs, this compound may influence the priming and differentiation of naive T-cells.
References
- 1. | BioWorld [bioworld.com]
- 2. enzychem.com [enzychem.com]
- 3. enzychem.com [enzychem.com]
- 4. A Two-Stage Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of Ec-18 in Altering the Severity and Course of Oral Mucositis Secondary to Chemoradiation Therapy for Squamous Cell Cancers of the Head and Neck | MDPI [mdpi.com]
Discovery of Mosedipimod from Sika deer antler extracts
An In-depth Technical Guide to Mosedipimod (KC706)
Disclaimer: Contrary to the initial premise, extensive research indicates that this compound (also known as KC706) is a synthetic compound and is not derived from Sika deer antler extracts. This guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data for the synthetic molecule, this compound.
Introduction
This compound (KC706) is a novel small molecule compound that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases, particularly those involving the S100A9-RAGE signaling axis. It was identified through a high-throughput screening process aimed at discovering inhibitors of the interaction between the S100A9 protein and the Receptor for Advanced Glycation Endproducts (RAGE). This interaction is a key driver of inflammation in various pathological conditions, including acute lung injury (ALI), sepsis, and arthritis. This compound represents a promising candidate for the development of new anti-inflammatory therapies.
Discovery and Development
The discovery of this compound originated from a cell-based high-throughput screening assay designed to identify compounds that could block the S100A9-RAGE signaling pathway. The screening process led to the identification of a hit compound which was subsequently optimized through medicinal chemistry efforts to improve its potency, selectivity, and pharmacokinetic properties, ultimately yielding this compound.
Logical Workflow of this compound Discovery
Caption: Workflow from initial screening to preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically inhibiting the S100A9-RAGE signaling pathway. S100A9, a damage-associated molecular pattern (DAMP) protein, is released during cellular stress and inflammation. It binds to RAGE, a multi-ligand receptor of the immunoglobulin superfamily, triggering a downstream signaling cascade that results in the activation of pro-inflammatory transcription factors, such as NF-κB, and the subsequent production of inflammatory cytokines and chemokines. This compound binds to S100A9, preventing its interaction with RAGE and thereby attenuating the inflammatory response.
This compound's Inhibition of the S100A9-RAGE Signaling Pathway
Methodological & Application
Mosedipimod (EC-18) Application Notes for In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Mosedipimod (EC-18) in in-vitro cell culture experiments. This compound is a first-in-class, orally active, small-molecule immunomodulator that functions by attenuating Toll-like receptor (TLR) signaling. It has shown potential in various inflammatory and neoplastic conditions.
Mechanism of Action
This compound is a synthetic monoacetyldiglyceride that modulates the innate immune response.[1] Its primary mechanism involves the acceleration of the endocytic trafficking of pattern recognition receptors (PRRs), such as TLR4. This leads to the swift removal of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby shortening the duration of the inflammatory response and facilitating a rapid return to homeostasis. This action results in the downregulation of pro-inflammatory cytokines and chemokines.
Key Signaling Pathways
This compound primarily modulates the Toll-like Receptor 4 (TLR4) signaling pathway. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that can proceed through two major branches: the MyD88-dependent pathway and the TRIF-dependent pathway.
The MyD88-dependent pathway leads to the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for numerous pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
The TRIF-dependent pathway results in the activation of interferon regulatory factor 3 (IRF3), leading to the production of type I interferons.
This compound's acceleration of TLR4 endocytic trafficking is thought to dampen the signaling output from both pathways, leading to a reduced inflammatory response.
Quantitative Data Summary
The following tables summarize the in-vitro dosages of this compound (EC-18) from preclinical studies.
| Cell Line | Concentration | Incubation Time | Assay | Observed Effect | Reference |
| KIGB-5 (biliary cancer) | 1 µg/mL | Not Specified | RT-PCR, Western Blot | Inhibition of TLR-4 expression. | [2] |
| Murine Splenocytes | Not Specified | 4 days | ELISA | Reduced production of IL-6 and IL-1β in the presence of LPS. | [1] |
Note: The available public literature on specific in-vitro dosages of this compound is limited. The data presented is based on the accessible preclinical findings. Further dose-response studies are recommended for specific cell lines and experimental questions.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Assessment of this compound's Effect on TLR4 Expression in Cancer Cells
This protocol is based on the methodology used to assess the effect of EC-18 on KIGB-5 biliary cancer cells.[2]
1. Cell Culture and Seeding:
-
Culture KIGB-5 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of treatment.
2. This compound Treatment:
-
Prepare a stock solution of this compound (EC-18) in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1 µg/mL).
-
As a control, prepare a vehicle-only medium with the same concentration of the solvent.
-
For stimulation, a group of cells can be treated with LPS (e.g., 10 µg/mL).
-
Another group can be co-treated with LPS and this compound.
-
Remove the old medium from the cells and replace it with the this compound-containing medium, LPS-containing medium, co-treatment medium, or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 24 hours).
3. Analysis of TLR4 Expression:
-
For RT-PCR:
-
After incubation, wash the cells with PBS and lyse the cells to extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for TLR4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
For Western Blot:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against TLR4, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Protocol 2: Evaluation of this compound's Effect on Cytokine Production in Immune Cells
This protocol is a general guideline based on the study of EC-18's effect on murine splenocytes.[1]
1. Isolation and Culture of Murine Splenocytes:
-
Isolate spleens from mice under sterile conditions.
-
Prepare a single-cell suspension by gently disrupting the spleens and passing the cells through a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the remaining cells (splenocytes) with complete RPMI-1640 medium.
-
Count the viable cells and adjust the cell density to the desired concentration.
2. This compound Treatment and Cell Stimulation:
-
Seed the splenocytes in 96-well plates.
-
Prepare different concentrations of this compound in the culture medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
To induce an inflammatory response, stimulate the cells with LPS (e.g., 1 µg/mL).
-
Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.
3. Measurement of Cytokine Levels:
-
After the incubation period, centrifuge the plates to pellet the cells.
-
Carefully collect the culture supernatants.
-
Measure the concentrations of IL-6 and IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
Concluding Remarks
The provided application notes and protocols offer a foundational guide for conducting in-vitro research with this compound. Given the limited publicly available data on its in-vitro use, researchers are encouraged to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup. The primary mechanism of this compound revolves around the modulation of TLR signaling, making it a valuable tool for studying inflammatory processes and their regulation.
References
Application Note & Protocol: Quantification of Mosedipimod in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, representative methodology for the quantitative analysis of Mosedipimod (also known as EC-18 or 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) in plasma. As a synthetic monoacetyldiacylglycerol, the analytical approach is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of diacylglycerols and other lipids in biological matrices.
Disclaimer: No specific, validated analytical method for this compound has been found in the public domain. The following protocol is a representative method constructed from published methodologies for structurally similar analytes and should be fully validated for its intended use.
Introduction
This compound is a synthetic monoacetyldiacylglycerol with potential therapeutic applications in oncology and inflammatory diseases. Accurate quantification of this compound in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during preclinical and clinical development. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in plasma. The method involves a liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d5) is highly recommended. If unavailable, a structurally similar lipid that is not endogenously present in plasma can be used.
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Isopropanol (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of lipids.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v) to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
Time (min) % B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., [M+NH4]+) → Product ion
-
Internal Standard: Precursor ion (e.g., [M+d5+NH4]+) → Product ion
-
-
Data Presentation: Method Validation Parameters (Representative Data)
The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound in plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |
| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 75 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 750 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 80 | 85 - 115 |
| High | 750 | > 80 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 6 hours | Room Temperature | 85 - 115 |
| Freeze-Thaw | 3 cycles | -80°C to RT | 85 - 115 |
| Long-term | 30 days | -80°C | 85 - 115 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
Signaling Pathway (Illustrative)
This compound's mechanism of action involves the modulation of immune responses. While the full pathway is complex, a simplified representation of its effect on cytokine production can be illustrated.
Caption: Simplified this compound Signaling Pathway.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol, including sample preparation and instrument parameters, serves as a strong foundation for method development and validation. Proper validation of this method will ensure the generation of high-quality data for pharmacokinetic and pharmacodynamic assessments in the drug development of this compound.
Application Notes and Protocols: Methodologies for Assessing Mosedipimod Efficacy in NASH Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, with or without fibrosis. The progression of NASH can lead to cirrhosis, hepatocellular carcinoma, and liver failure. Mosedipimod (also known as EC-18 and 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol or PLAG) is an immunomodulatory compound that has shown therapeutic potential in preclinical models of NASH.[1][2] These application notes provide detailed methodologies for assessing the efficacy of this compound in established animal models of NASH.
Mechanism of Action of this compound in NASH
This compound is a synthetic monoacetyldiacylglyceride that functions as an immunomodulator.[3] Its primary mechanism of action relevant to NASH involves the attenuation of Toll-like receptor (TLR) signaling.[1][2] this compound is understood to accelerate the endocytic trafficking of pattern recognition receptors, such as TLRs, which facilitates the rapid removal of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This modulation of TLR signaling mitigates downstream inflammatory cascades that are central to the pathogenesis of NASH.
Figure 1: this compound's Mechanism of Action in Attenuating TLR4 Signaling.
Experimental Protocols
NASH Animal Model Induction
A diet-induced obesity model is recommended to recapitulate the metabolic and histological features of human NASH.
Protocol: High-Fat, High-Fructose Diet (HFFD) with Low-Dose Carbon Tetrachloride (CCl₄)
This model induces obesity, insulin resistance, steatohepatitis, and progressive fibrosis.
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Acclimatization: Acclimatize mice for one week under standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
NASH Induction:
-
Diet: Provide a high-fat diet (60 kcal% fat) and drinking water supplemented with 23.1 g/L fructose and 18.9 g/L glucose.
-
CCl₄ Administration: After 4 weeks of the HFFD, administer a low dose of CCl₄ (0.2 µL/g body weight, intraperitoneal injection) twice weekly for 8-12 weeks to accelerate fibrosis. The CCl₄ should be diluted 1:40 in corn oil.
-
-
Monitoring: Monitor body weight, food, and water consumption weekly.
This compound Treatment
-
Grouping: After the initial 4 weeks of HFFD, randomize mice into the following groups (n=10-12 per group):
-
Group 1: Control: Continue HFFD + vehicle (e.g., corn oil) administration.
-
Group 2: this compound (Low Dose): HFFD + this compound (e.g., 10 mg/kg/day).
-
Group 3: this compound (High Dose): HFFD + this compound (e.g., 30 mg/kg/day).
-
-
Administration: Administer this compound or vehicle daily via oral gavage for the duration of the CCl₄ treatment.
-
Termination: At the end of the treatment period, euthanize mice and collect blood and liver tissue for analysis.
Figure 2: Experimental Workflow for Assessing this compound Efficacy.
Endpoint Analyses
-
Tissue Preparation: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and cut 5 µm sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For assessment of steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red: For visualization and quantification of collagen deposition (fibrosis).
-
-
Scoring: A trained pathologist, blinded to the treatment groups, should score the slides based on the NAFLD Activity Score (NAS) and fibrosis staging.
Table 1: NAFLD Activity Score (NAS) and Fibrosis Staging
| Feature | Score | Description |
| Steatosis | 0 | <5% |
| 1 | 5-33% | |
| 2 | >33-66% | |
| 3 | >66% | |
| Lobular Inflammation | 0 | No foci |
| 1 | <2 foci per 200x field | |
| 2 | 2-4 foci per 200x field | |
| 3 | >4 foci per 200x field | |
| Hepatocyte Ballooning | 0 | None |
| 1 | Few balloon cells | |
| 2 | Many cells/prominent ballooning | |
| Fibrosis Stage | 0 | None |
| 1 | Perisinusoidal or portal | |
| 2 | Perisinusoidal and portal/periportal | |
| 3 | Bridging fibrosis | |
| 4 | Cirrhosis |
-
Sample: Use serum collected at the time of euthanasia.
-
Parameters:
-
Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Lipid Profile: Triglycerides and total cholesterol.
-
Glucose Homeostasis: Fasting glucose and insulin levels.
-
-
Tissue: Use snap-frozen liver tissue.
-
Method: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR).
-
Target Genes:
-
Inflammation: Tnf-α, Il-6, Ccl2
-
Fibrosis: Col1a1, Timp1, Acta2
-
Lipid Metabolism: Srebf1, Fasn, Cpt1a
-
Data Presentation (Exemplar Data)
The following tables represent exemplar data to illustrate the potential effects of this compound in a NASH animal model. Note: These are not actual study results but are provided for illustrative purposes.
Table 2: Exemplar Histological Scores
| Group | Steatosis Score | Lobular Inflammation Score | Ballooning Score | NAFLD Activity Score (NAS) | Fibrosis Stage |
| Control | 2.8 ± 0.4 | 2.5 ± 0.5 | 1.6 ± 0.5 | 6.9 ± 1.0 | 2.5 ± 0.5 |
| This compound (10 mg/kg) | 2.1 ± 0.6 | 1.8 ± 0.4 | 1.0 ± 0.0 | 4.9 ± 0.8** | 1.8 ± 0.4 |
| This compound (30 mg/kg) | 1.5 ± 0.5 | 1.2 ± 0.4 | 0.8 ± 0.4 | 3.5 ± 0.7*** | 1.2 ± 0.4 |
| *Data are presented as Mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. Control. |
Table 3: Exemplar Biochemical Parameters
| Group | ALT (U/L) | AST (U/L) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| Control | 150 ± 25 | 220 ± 30 | 180 ± 20 | 250 ± 35 |
| This compound (10 mg/kg) | 105 ± 20 | 160 ± 25 | 140 ± 15 | 210 ± 30 |
| This compound (30 mg/kg) | 80 ± 15 | 120 ± 20 | 110 ± 10 | 180 ± 25 |
| *Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. Control. |
Table 4: Exemplar Relative Gene Expression (Fold Change vs. Control)
| Gene | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Tnf-α | 0.65 ± 0.10 | 0.40 ± 0.08** |
| Il-6 | 0.70 ± 0.12 | 0.45 ± 0.10 |
| Col1a1 | 0.60 ± 0.15* | 0.35 ± 0.09 |
| Acta2 | 0.55 ± 0.11 | 0.30 ± 0.07** |
| Data are presented as Mean ± SD. *p<0.05, *p<0.01 vs. Control (normalized to 1). |
Conclusion
The methodologies described provide a robust framework for evaluating the efficacy of this compound in a clinically relevant animal model of NASH. A comprehensive assessment combining histology, biochemistry, and gene expression analysis will elucidate the therapeutic potential of this compound to ameliorate steatosis, inflammation, and fibrosis, the key pathological hallmarks of NASH. The exemplar data illustrates the expected dose-dependent improvements across these key parameters.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Oral Bioavailability of Mosedipimod
Welcome to the technical support center for Mosedipimod. This resource is designed for researchers, scientists, and drug development professionals who are working to enhance the oral bioavailability of this compound, a synthetic monoacetyldiacylglyceride with immunomodulatory properties.[1][2][3] This guide provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, detailed protocols for key assays, and data interpretation guidelines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the likely challenges to its oral bioavailability?
This compound (also known as EC-18 or 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol) is a synthetic monoacetyldiacylglyceride that acts as an immunomodulator.[3][4] Its mechanism involves modulating pattern recognition receptors like Toll-like receptors (TLRs) and stimulating various immune cells. As a lipophilic, glyceride-based molecule, this compound is expected to have low aqueous solubility, which is a primary obstacle to achieving sufficient oral bioavailability. Key challenges include poor dissolution in gastrointestinal fluids, potential degradation, and susceptibility to first-pass metabolism.
Q2: What are the primary strategies to consider for enhancing the oral bioavailability of a lipophilic compound like this compound?
For poorly water-soluble drugs, several formulation strategies can be employed. These can be broadly categorized as:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly suitable for lipidic drugs. They consist of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous GI fluids, enhancing drug solubilization and absorption.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility and dissolution rate.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
Q3: How do I choose the best strategy for this compound?
The choice depends on the specific physicochemical properties of this compound. A logical workflow is required to make an informed decision. Key factors to investigate are its solubility in various excipients, its melting point, and its chemical stability.
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your formulation development experiments.
| Problem / Observation | Potential Cause | Recommended Action / Troubleshooting Step |
| Low drug loading in Self-Emulsifying Drug Delivery System (SEDDS). | Poor solubility of this compound in the selected lipid/surfactant system. | 1. Screen a wider range of excipients: Test solubility in various long-chain and medium-chain triglycerides, and different non-ionic surfactants (e.g., Cremophor®, Tween® series).2. Incorporate a co-solvent: Add a water-miscible solvent like ethanol, propylene glycol, or PEG 400 to the formulation to improve drug solubilization. |
| This compound precipitates out of the SEDDS formulation upon dilution. | The formulation cannot maintain this compound solubility within the formed emulsion/microemulsion. | 1. Increase surfactant concentration: A higher surfactant-to-oil ratio can create more stable micelles with a larger core for the drug.2. Change the surfactant: Select a surfactant with a different Hydrophilic-Lipophilic Balance (HLB) value. An HLB between 8 and 12 is often a good starting point for SEDDS. |
| Amorphous Solid Dispersion (ASD) is not physically stable and recrystallizes over time. | 1. The polymer is not a suitable miscibility partner for this compound.2. The drug loading is too high, exceeding the solubility limit within the polymer. | 1. Screen different polymers: Evaluate polymers like PVP, HPMC, or Soluplus® to find one with better intermolecular interactions with this compound.2. Reduce drug loading: Create formulations with lower drug-to-polymer ratios (e.g., 1:3, 1:5) to improve stability.3. Check for moisture: Store ASDs in desiccated conditions, as water can act as a plasticizer and promote recrystallization. |
| Inconsistent results in Caco-2 permeability assays. | 1. Poor integrity of the Caco-2 cell monolayer.2. The formulation vehicle is cytotoxic to the cells. | 1. Verify monolayer integrity: Measure the Transepithelial Electrical Resistance (TEER) before and after each experiment. Ensure TEER values are within the acceptable range for your lab.2. Assess cytotoxicity: Run an MTT or LDH assay with your formulation vehicle on the Caco-2 cells to ensure concentrations are non-toxic. Dilute the formulation if necessary. |
Section 3: Experimental Protocols
Protocol 1: Equilibrium Solubility Assessment for SEDDS Excipient Screening
Objective: To determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to select promising candidates for a lipid-based formulation.
Materials:
-
This compound powder
-
Candidate excipients (e.g., Capryol™ 90, Labrafil® M 1944 CS, Cremophor® EL, Tween® 80, Transcutol® HP)
-
Vials (2 mL)
-
Shaking incubator or vortex mixer
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and validated analytical method for this compound
Methodology:
-
Add an excess amount of this compound powder to 1 mL of each selected excipient in a glass vial.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixtures to equilibrate for 48-72 hours to ensure saturation is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved drug.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your HPLC analytical method.
-
Quantify the concentration of this compound using the validated HPLC method.
-
Express the results in mg/mL.
Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a carrier polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, or a mixture capable of dissolving both drug and polymer)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve the calculated amounts of this compound and the selected polymer in a minimal amount of the chosen solvent in a round-bottom flask.
-
Ensure both components are fully dissolved to form a clear solution.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
For final drying, place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid from the flask.
-
Gently grind the solid into a fine powder using a mortar and pestle.
-
Store the resulting ASD powder in a tightly sealed container with a desiccant.
-
Characterize the ASD for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).
Section 4: Data Presentation
Table 1: Example Solubility Data for this compound in Various Excipients
This table presents hypothetical data from an excipient screening study as described in Protocol 1.
| Excipient Class | Excipient Name | This compound Solubility (mg/mL) at 25°C |
| Oils | Capryol™ 90 | 150.2 ± 8.5 |
| Labrafil® M 1944 CS | 110.5 ± 6.3 | |
| Olive Oil | 45.1 ± 3.1 | |
| Surfactants | Cremophor® EL | 215.8 ± 11.2 |
| Tween® 80 | 180.4 ± 9.7 | |
| Labrasol® | 250.6 ± 12.1 | |
| Co-solvents | Transcutol® HP | 350.1 ± 15.4 |
| Propylene Glycol | 120.9 ± 7.8 | |
| Aqueous Buffer | Phosphate Buffer (pH 6.8) | < 0.001 |
Based on this data, a combination of Labrasol®, Cremophor® EL, and Transcutol® HP would be a promising starting point for a SEDDS formulation.
Table 2: Example Pharmacokinetic Parameters of this compound Formulations in Rats
This table shows example data from a preclinical in vivo study comparing different formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 85 ± 21 | 4.0 | 450 ± 110 | 100 (Reference) |
| Micronized Powder | 10 | 150 ± 35 | 2.5 | 980 ± 205 | 218 |
| ASD (1:3 Drug:PVP) | 10 | 450 ± 98 | 1.5 | 3100 ± 540 | 689 |
| SEDDS Formulation | 10 | 780 ± 155 | 1.0 | 5450 ± 980 | 1211 |
This data clearly indicates that the SEDDS and ASD formulations significantly improved the oral bioavailability of this compound compared to a simple suspension.
Section 5: Visualization of this compound's Mechanism
This compound has been reported to modulate immune responses by accelerating the endocytic trafficking of pattern recognition receptors, such as Toll-like receptors (TLRs). This action can lead to a more controlled inflammatory response.
References
Mosedipimod stability and storage conditions for long-term studies
Technical Support Center: Mosedipimod Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing the long-term stability and appropriate storage conditions for this compound. The following information is based on general principles and regulatory guidelines for new chemical entities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for a new drug substance like this compound?
A1: For a new drug substance with unknown stability, initial long-term stability studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][2] The recommended long-term storage condition is typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1] The selection depends on the climatic zone for which the product is intended.[3]
Q2: How can I determine the shelf-life or re-test period for this compound?
A2: The shelf-life or re-test period is established by conducting long-term stability studies. The purpose of these studies is to gather evidence on how the quality of the drug substance changes over time under the influence of temperature, humidity, and light. Data should be collected for a sufficient duration to cover the proposed shelf-life or re-test period.
Q3: What are accelerated stability studies and why are they necessary for this compound?
A3: Accelerated stability studies are designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions. These studies are essential for predicting the stability profile of this compound in a shorter timeframe and for identifying potential degradation products. They also help in evaluating the effect of short-term excursions outside the label storage conditions, which might occur during shipping.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose. The method must be able to separate and quantify this compound from its degradation products and any impurities. Other techniques such as mass spectrometry (MS) for identification of degradation products, and various spectroscopic methods may also be employed.
Q5: What is a forced degradation study and should I perform one for this compound?
A5: Yes, a forced degradation (or stress testing) study is a critical component of developing a stability-indicating method. It involves subjecting this compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally degrade the molecule. This helps in identifying likely degradation products and demonstrating the specificity of the analytical method.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram during stability study. | Degradation of this compound. | 1. Confirm the peak is not an artifact from the system or solvent. 2. Attempt to identify the new peak using Mass Spectrometry (MS). 3. Evaluate the rate of formation of the new peak under different storage conditions. 4. If the degradant is significant, consider formulation or packaging changes to improve stability. |
| Change in physical appearance (e.g., color, crystallinity) of this compound powder. | Physical instability, possibly due to moisture uptake or solid-state transition. | 1. Characterize the change using techniques like microscopy, Differential Scanning Calorimetry (DSC), or X-ray Powder Diffraction (XRPD). 2. Assess the impact of humidity on the physical form. 3. Consider the need for storage in a controlled humidity environment or with a desiccant. |
| Decrease in the assay value of this compound below specification. | Chemical degradation. | 1. Verify the result with a repeat analysis. 2. Ensure the analytical method is performing correctly by running system suitability tests. 3. Correlate the decrease in assay with the increase in any degradation products (mass balance). 4. This indicates the end of the shelf-life under those storage conditions. |
| Variability in results between different time points. | Analytical method variability, sample non-homogeneity, or inconsistent storage conditions. | 1. Review the validation data for the analytical method to ensure it is robust. 2. Ensure proper sampling procedures are followed. 3. Verify the stability chamber is maintaining uniform temperature and humidity. |
Data Presentation
Table 1: Recommended Storage Conditions for Stability Studies of this compound (Based on ICH Q1A)
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| or 30°C ± 2°C / 65% RH ± 5% RH | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Table 2: Example Testing Schedule for a Long-Term Stability Study of this compound
| Testing Frequency | Year 1 | Year 2 | Subsequent Years |
| Months | 0, 3, 6, 9, 12 | 18, 24 | Annually |
Experimental Protocols
Protocol: Development of a Stability-Indicating HPLC Method for this compound
-
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its degradation products.
-
Materials and Equipment:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade buffers (e.g., phosphate, acetate)
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Analytical column (e.g., C18, 150 mm x 4.6 mm, 5 µm)
-
-
Method Development:
-
Wavelength Selection: Dissolve this compound in a suitable solvent and scan across a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Initial Chromatographic Conditions: Start with a common reversed-phase gradient method, for example:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30°C
-
-
Forced Degradation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105°C for 24 hours (for solid drug substance)
-
Photolytic: Expose to light according to ICH Q1B guidelines
-
-
Analyze the stressed samples using the initial HPLC conditions.
-
-
Method Optimization: Adjust the mobile phase composition, pH, gradient, and column type to achieve adequate separation between the this compound peak and all degradation product peaks. The goal is a resolution (Rs) of >1.5 between all peaks.
-
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a this compound long-term stability study.
Caption: Decision tree for handling OOS results in stability studies.
References
Addressing variability in animal model response to Mosedipimod
Welcome to the technical support center for researchers utilizing Mosedipimod (also known as EC-18 or PLAG) in preclinical animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic monoacetyldiacylglyceride that acts as an immunomodulator.[1][2] Its primary mechanism of action involves accelerating the endocytic trafficking of Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs). This action helps in the rapid clearance of Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs), leading to the resolution of inflammation and a return to homeostasis.[1][2]
Q2: In which animal models has this compound been studied?
A2: this compound has been investigated in a variety of animal models for several disease indications, including:
-
Oral Mucositis: Hamster and mouse models have been used to study the therapeutic effects of this compound on chemotherapy-induced oral mucositis.[1]
-
Cancer: It has been evaluated in mouse models of non-small cell lung carcinoma.
-
Nonalcoholic Steatohepatitis (NASH): Preclinical data suggests its potential in treating NASH.
-
Inflammation and Fibrosis: Animal models have been used to demonstrate its ability to reduce inflammation and fibrosis.
Troubleshooting Guide: Addressing Response Variability
Variability in animal model response to this compound can arise from several factors. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Inconsistent Efficacy in Cancer Models
| Potential Cause | Troubleshooting Action |
| Mouse Strain Differences | Different mouse strains can exhibit varied responses to tumor induction and treatment. For example, C57BL/6 and BALB/c mice have distinct immune profiles that can influence tumor growth and the efficacy of an immunomodulatory agent like this compound. It is crucial to select a mouse strain that is well-characterized for the specific cancer type being studied. |
| Tumor Model Selection | The choice between a syngeneic, xenograft, or patient-derived xenograft (PDX) model can significantly impact results. Syngeneic models have a competent immune system, which is important for evaluating immunomodulators. Xenograft and PDX models, which use immunodeficient mice, may not fully capture the immune-mediated effects of this compound. |
| Drug Administration Protocol | Ensure consistent oral gavage technique and vehicle formulation. For rodents, various methods of oral administration are available, and consistency is key to minimizing variability. |
Issue 2: Unexpected Results in Oral Mucositis Models
| Potential Cause | Troubleshooting Action |
| Severity of Mucositis Induction | The method and dose of chemotherapy (e.g., 5-fluorouracil) or radiation used to induce mucositis can cause significant variability. It is important to establish a consistent induction protocol that results in a reproducible level of mucositis. |
| Animal Species | Hamsters are a common model for oral mucositis due to their cheek pouches, which allow for easy visual scoring of mucositis. Mice are also used, but the location and scoring of mucositis can be more challenging. The choice of species should be carefully considered based on the experimental endpoints. |
| Scoring Method | Subjectivity in scoring oral mucositis can lead to variability. Implement a standardized, blinded scoring system with clear criteria for different grades of mucositis. |
Issue 3: Discrepancies in NASH Model Outcomes
| Potential Cause | Troubleshooting Action |
| Dietary Composition | The specific diet used to induce NASH is a major source of variability. Diets can vary in their content of fat, sugar, and cholesterol. Commonly used diets include high-fat diets (HFD), methionine and choline deficient (MCD) diets, and Gubra Amylin NASH (GAN) diet. The choice of diet will influence the histopathological features of NASH. |
| Mouse Strain and Age | Different mouse strains, such as C57BL/6J and DIAMOND mice, have varying susceptibility to diet-induced NASH. Age is also a critical factor, with aged mice potentially developing a more severe NASH phenotype. |
| Duration of Diet | The length of time animals are on the specialized diet will determine the stage of NASH progression, from simple steatosis to fibrosis. Ensure the study duration is appropriate for the desired disease stage. |
Data on this compound in Animal Models
Table 1: Efficacy of this compound in a Hamster Model of 5-FU-Induced Oral Mucositis
| Parameter | 5-FU Control | 5-FU + this compound (250 mg/kg/day) |
| Body Weight Change | Significant weight loss | Dramatic reversal of weight loss |
| Mucositis Score | Severe mucositis | Significantly reduced mucositis |
| Histopathology | Severe inflammation and ulceration | Newly differentiated epidermis and blood vessels |
| Neutrophil Count | Excessive transmigration to infection site | Stabilization of circulating neutrophils |
Data synthesized from a study on the therapeutic effect of this compound in a hamster model.
Table 2: Pharmacokinetic Parameters of a Test Compound (Posiphen) Across Different Species (Illustrative Example)
While specific comparative pharmacokinetic data for this compound is not publicly available, the following table for a different compound illustrates the potential for species-specific differences.
| Parameter | Mouse (65 mg/kg) | Rat (40 mg/kg) | Dog (20 mg/kg) | Human (~1.1 mg/kg) |
| Tmax (h) | 0.5 | 0.5 | 1.18 | 1.45 |
| T1/2 (h) | 0.562 | 1.03 | 1.96 | 4.04 |
This table presents data for Posiphen and is for illustrative purposes to highlight potential pharmacokinetic variability across species.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Chemotherapy-Induced Oral Mucositis Hamster Model
This protocol is based on a study investigating the therapeutic effect of this compound (PLAG) on 5-fluorouracil (5-FU)-induced oral mucositis.
-
Animal Model: Male Golden Syrian hamsters.
-
Mucositis Induction:
-
Administer 5-FU (80 mg/kg) intraperitoneally on days 0, 6, and 9.
-
On days 1, 2, and 7, lightly scratch the buccal pouch mucosa with the tip of an 18-gauge needle to induce mechanical irritation.
-
-
This compound Administration:
-
Administer this compound daily at a dose of 250 mg/kg/day via oral gavage.
-
-
Endpoints:
-
Monitor body weight daily.
-
Score the severity of oral mucositis daily using a standardized scale.
-
At the end of the study, collect cheek pouch tissue for histopathological analysis.
-
Perform complete blood counts to assess changes in neutrophil levels.
-
Visualizations
Caption: this compound's Mechanism of Action
Caption: Troubleshooting Workflow for Variability
References
- 1. The Therapeutic Effect of PLAG against Oral Mucositis in Hamster and Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Two-Stage Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Safety and Efficacy of Ec-18 in Altering the Severity and Course of Oral Mucositis Secondary to Chemoradiation Therapy for Squamous Cell Cancers of the Head and Neck - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating Potential Side Effects of Mosedipimod in Lab Animals: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential side effects of Mosedipimod in laboratory animals. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as EC-18 or PLAG) is a synthetic monoacetyldiacylglyceride that acts as an immunomodulator. Its primary mechanism of action involves the modulation of the innate immune system, primarily through its interaction with Toll-like receptor (TLR) signaling pathways. It has been shown to accelerate the endocytic trafficking of Pattern Recognition Receptors (PRRs), leading to a rapid clearance of Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs). This activity can lead to the stimulation of cytokine production and regulation of neutrophil infiltration.
Q2: What are the potential side effects of this compound in lab animals based on its mechanism of action?
Given that this compound is an immunomodulator and cytokine stimulant, potential side effects in laboratory animals could be related to an overstimulation or dysregulation of the immune response. While specific adverse events are not extensively documented in publicly available literature, researchers should be vigilant for signs of:
-
Inflammatory Responses: Local or systemic inflammation, including redness, swelling, or signs of a cytokine release syndrome.
-
Immunosuppression or Overstimulation: Alterations in immune cell populations, leading to either increased susceptibility to infections or autoimmune-like responses.
-
Hematological Changes: Fluctuations in blood cell counts, such as leukocytosis, leukopenia, or changes in platelet levels.
-
General Clinical Signs: Changes in body weight, food and water consumption, lethargy, or ruffled fur.
Q3: Are there any known No-Observed-Adverse-Effect-Levels (NOAEL) or Lowest-Observed-Adverse-Effect-Levels (LOAEL) for this compound in lab animals?
II. Troubleshooting Guides
This section provides practical guidance for identifying and mitigating potential side effects during this compound administration in laboratory animals.
Issue 1: Signs of Systemic Inflammation or Cytokine Release Syndrome
-
Symptoms: Rapid onset of lethargy, ruffled fur, hunched posture, labored breathing, or a significant drop in body temperature shortly after this compound administration.
-
Troubleshooting Steps:
-
Dose Reduction: Immediately consider reducing the dose of this compound in subsequent experiments.
-
Cytokine Profiling: Collect blood samples at peak effect times (e.g., 2, 6, and 24 hours post-dose) to analyze pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IFN-γ) using a multiplex assay. This will help quantify the inflammatory response.
-
Clinical Pathology: Conduct a complete blood count (CBC) to assess for changes in white blood cell populations.
-
Histopathology: At the end of the study, perform a histopathological examination of key organs (liver, spleen, lungs, kidneys) to look for signs of inflammation and cellular infiltration.
-
Issue 2: Unexpected Changes in Body Weight and Food/Water Consumption
-
Symptoms: Significant weight loss (>10% of baseline) or a marked decrease in daily food and water intake.
-
Troubleshooting Steps:
-
Dose and Formulation Review: Re-evaluate the dose and consider if the formulation (e.g., vehicle) could be contributing to the observed effects.
-
Supportive Care: Provide supportive care such as softened food or supplemental hydration if necessary.
-
Metabolic Cage Studies: For a more detailed assessment, consider using metabolic cages to accurately measure food and water intake and urine/feces output.
-
Serum Chemistry: Analyze serum samples for markers of liver and kidney function to rule out organ toxicity as a cause for reduced appetite.
-
Issue 3: Altered Immune Cell Populations
-
Symptoms: Routine hematology reveals significant and persistent changes in lymphocyte, neutrophil, or monocyte counts.
-
Troubleshooting Steps:
-
Immunophenotyping: Perform flow cytometric analysis of spleen and/or peripheral blood to characterize specific immune cell subsets (e.g., T cells, B cells, NK cells, macrophages). This will provide a more detailed picture of the immunomodulatory effects.
-
Dose-Response Assessment: Evaluate if the changes in immune cell populations are dose-dependent.
-
Functional Assays: Consider conducting ex vivo functional assays, such as lymphocyte proliferation assays or natural killer cell activity assays, to determine if the observed changes in cell numbers correlate with altered immune function.
-
III. Data Presentation
Table 1: Key Parameters for Monitoring Potential Side Effects of this compound
| Parameter Category | Specific Measurement | Recommended Frequency | Potential Indication of Side Effect |
| Clinical Observations | Body Weight | Daily | >10% loss from baseline |
| Food & Water Intake | Daily | Significant and sustained decrease | |
| General Appearance & Behavior | Daily | Lethargy, ruffled fur, hunched posture | |
| Hematology | Complete Blood Count (CBC) | Baseline, Mid-study, Terminal | Significant changes in leukocyte, erythrocyte, or platelet counts |
| Serum Chemistry | Liver Function (ALT, AST) | Baseline, Terminal | Elevated enzyme levels |
| Kidney Function (BUN, Creatinine) | Baseline, Terminal | Elevated levels | |
| Immunology | Serum Cytokine Levels (e.g., TNF-α, IL-6, IL-10) | Baseline, Peak effect, Terminal | Significant elevation of pro-inflammatory cytokines |
| Immunophenotyping (Spleen/Blood) | Terminal | Alterations in key immune cell subsets | |
| Histopathology | Microscopic examination of key organs | Terminal | Inflammation, cellular infiltration, necrosis, apoptosis |
IV. Experimental Protocols
Protocol 1: Multiplex Cytokine Profiling of Serum Samples
-
Sample Collection: Collect whole blood via appropriate methods (e.g., tail vein, cardiac puncture) and allow it to clot at room temperature for 30 minutes. Centrifuge at 2000 x g for 10 minutes at 4°C to separate serum. Store serum at -80°C until analysis.
-
Assay Procedure:
-
Use a commercially available multiplex bead-based immunoassay kit (e.g., Luminex-based) for the desired cytokine panel (e.g., TNF-α, IL-6, IL-1β, IL-10, IFN-γ).
-
Prepare standards and samples according to the manufacturer's instructions. This typically involves serial dilutions of the standard and dilution of serum samples.
-
Incubate the samples and standards with the antibody-coupled beads.
-
Wash the beads to remove unbound proteins.
-
Add the biotinylated detection antibody cocktail and incubate.
-
Add streptavidin-phycoerythrin (PE) and incubate.
-
Resuspend the beads in assay buffer and acquire data on a compatible flow cytometer or bead-based assay reader.
-
-
Data Analysis: Use the standard curve to calculate the concentration of each cytokine in the unknown samples.
Protocol 2: Immunophenotyping of Mouse Splenocytes by Flow Cytometry
-
Spleen Homogenization: Aseptically harvest the spleen and place it in a petri dish with 5 mL of RPMI-1640 medium. Gently mash the spleen between the frosted ends of two sterile glass slides to create a single-cell suspension.
-
Red Blood Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Resuspend the pellet in 1 mL of ACK lysis buffer and incubate for 5 minutes at room temperature. Add 9 mL of RPMI-1640 and centrifuge again.
-
Cell Staining:
-
Resuspend the splenocytes in FACS buffer (PBS with 2% FBS and 0.05% sodium azide) at a concentration of 1x10^7 cells/mL.
-
Add an Fc block (e.g., anti-CD16/32) to prevent non-specific antibody binding and incubate for 10 minutes on ice.
-
Add a cocktail of fluorescently-conjugated antibodies against cell surface markers of interest (e.g., CD3 for T cells, B220 for B cells, NK1.1 for NK cells, F4/80 for macrophages).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentages of different immune cell populations.
V. Mandatory Visualizations
Caption: this compound's proposed signaling pathway.
Caption: Workflow for assessing this compound side effects.
How to control for batch-to-batch variability of Mosedipimod
Technical Support Center: Mosedipimod
This technical support center provides guidance for researchers and drug development professionals on how to control for the batch-to-batch variability of this compound, a novel investigational compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays across different batches. What could be the cause?
A1: Inconsistent IC50 values are a common indicator of batch-to-batch variability. Several factors can contribute to this:
-
Purity Differences: Even minor variations in the percentage of the active compound versus impurities can significantly alter the effective concentration.
-
Polymorphism: this compound may exist in different crystalline or amorphous forms, which can affect its solubility and dissolution rate, thereby impacting its bioavailability in cell culture.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.
We recommend a comprehensive quality control check on each new batch before use.
Q2: How can we assess the purity and integrity of a new batch of this compound?
A2: A multi-pronged approach is best for quality control. We recommend the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity and molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
For a detailed procedure, please refer to the "Experimental Protocols" section below.
Q3: Our latest batch of this compound is difficult to dissolve. Why is this happening, and how can we address it?
A3: Solubility issues are often linked to the solid-state properties of the compound. The presence of a less soluble polymorphic form could be the cause. We suggest the following troubleshooting steps:
-
Confirm the Recommended Solvent: Ensure you are using the recommended solvent (e.g., DMSO) at the appropriate concentration.
-
Gentle Warming and Sonication: Briefly warm the solution (e.g., to 37°C) and use a sonicator to aid dissolution. Avoid excessive heat, which could cause degradation.
-
Solubility Testing: Perform a solubility test on the new batch to determine its solubility profile.
If solubility issues persist, the batch may have a different crystalline form.
Troubleshooting Guide
Issue: Inconsistent Biological Activity
This guide provides a systematic approach to troubleshooting inconsistent results observed with different batches of this compound.
Data on Batch-to-Batch Variability
The following tables provide example data from three different hypothetical batches of this compound, illustrating potential sources of variability.
Table 1: Physicochemical Properties of this compound Batches
| Property | Batch A | Batch B | Batch C |
| Purity (HPLC, % Area) | 99.5% | 98.1% | 99.6% |
| Major Impurity (%) | 0.3% | 1.5% | 0.2% |
| Solubility in DMSO (mg/mL) | 50 | 35 | 52 |
| Appearance | White Crystalline Solid | Off-white Powder | White Crystalline Solid |
Table 2: Biological Activity of this compound Batches
| Assay | Batch A | Batch B | Batch C |
| Kinase X Inhibition (IC50, nM) | 15.2 | 28.5 | 14.8 |
| Cell Proliferation (GI50, nM) | 155 | 310 | 151 |
Signaling Pathway of this compound
This compound is a potent inhibitor of Kinase X, a key component of a signaling pathway that promotes cell proliferation and survival. By blocking the activity of Kinase X, this compound effectively halts downstream signaling.
Validation & Comparative
A Comparative Analysis of Mosedipimod and G-CSF for the Management of Chemotherapy-Induced Neutropenia
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy-induced neutropenia (CIN) remains a significant and dose-limiting toxicity in cancer treatment, heightening the risk of severe infections and compromising the planned course of chemotherapy. The current standard of care involves the prophylactic use of Granulocyte Colony-Stimulating Factor (G-CSF) to stimulate neutrophil production. However, emerging therapies such as mosedipimod are being investigated as alternative or complementary treatments. This guide provides an objective comparison of this compound and G-CSF, presenting available experimental data, detailing their mechanisms of action through signaling pathway diagrams, and outlining the methodologies of key clinical studies.
At a Glance: this compound vs. G-CSF
| Feature | This compound (EC-18) | Granulocyte Colony-Stimulating Factor (G-CSF) |
| Mechanism of Action | Immunomodulator, STAT6 inhibitor; modulates neutrophil extravasation and inflammation.[1][2] | Cytokine that stimulates the proliferation and differentiation of neutrophil precursors via the JAK-STAT pathway.[3][4] |
| Administration | Oral softgel capsule.[1] | Subcutaneous or intravenous injection. |
| Clinical Development for CIN | Phase 1/2a completed. | Approved and widely used in clinical practice. |
| Direct Comparative Data | Not available. | Not applicable. |
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of this compound and G-CSF are rooted in distinct signaling pathways that ultimately impact neutrophil counts and function.
This compound: Modulating the Immune Response via STAT6 Inhibition
This compound is a synthetic, orally available small molecule that functions as an immunomodulator. Its mechanism of action in the context of CIN involves the inhibition of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. By inhibiting STAT6, which is primarily activated by cytokines like IL-4 and IL-13, this compound is thought to attenuate the inflammatory cascade and regulate neutrophil extravasation from the bloodstream into tissues. This modulation may help in maintaining a sufficient pool of circulating neutrophils during chemotherapy. The proposed pathway involves the downregulation of pro-inflammatory cytokines and adhesion molecules.
G-CSF: Direct Stimulation of Granulopoiesis via the JAK-STAT Pathway
G-CSF is a cytokine that plays a crucial role in hematopoiesis, specifically in the production of neutrophils (granulopoiesis). Recombinant human G-CSF (rhG-CSF) functions by binding to the G-CSF receptor (G-CSFR) on the surface of hematopoietic stem cells and neutrophil precursors. This binding induces receptor dimerization and the activation of associated Janus kinases (JAKs), primarily JAK1 and JAK2. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the G-CSFR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, mainly STAT3 and STAT5. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers act as transcription factors, upregulating the expression of genes involved in the proliferation, differentiation, and survival of neutrophil progenitors.
Clinical Efficacy: A Review of the Data
Direct head-to-head clinical trials comparing this compound and G-CSF for the treatment of CIN are not yet available. Therefore, this section presents the available data for each agent individually.
This compound (EC-18)
The clinical data for this compound in CIN is primarily from a Phase 1/2a open-label, dose-escalation study (NCT03104595) in patients with metastatic breast cancer receiving doxorubicin and cyclophosphamide. The preliminary results suggest a dose-dependent effect on neutrophil recovery.
Table 1: Preliminary Efficacy of this compound in Chemotherapy-Induced Neutropenia
| This compound Daily Dose | Time to Recovery from Nadir to ANC > 500/mm³ (days) |
| 500 mg | 4.0 |
| 1,000 mg | 3.7 |
| 1,500 mg | 3.0 |
| 2,000 mg | 2.3 |
ANC: Absolute Neutrophil Count. Data from a Phase 1/2a study in metastatic breast cancer patients.
Granulocyte Colony-Stimulating Factor (G-CSF)
G-CSF is a well-established treatment for CIN, with extensive clinical data supporting its efficacy. The data presented below is a summary from various pivotal trials.
Table 2: Efficacy of G-CSF in Chemotherapy-Induced Neutropenia (Representative Data)
| Parameter | G-CSF | Placebo / No Treatment |
| Duration of Severe Neutropenia (ANC < 500/mm³) (days) | ||
| Efbemalenograstim alfa vs. Placebo (Cycle 1) | 1.3 | 3.9 |
| Incidence of Febrile Neutropenia (%) | ||
| Efbemalenograstim alfa vs. Pegfilgrastim (Cycle 4) | Lower with Efbemalenograstim alfa | - |
| Incidence of Neutropenia (%) | ||
| Breast Cancer Patients (Overall) | 31.9% (with chemotherapy) | - |
Note: The data for G-CSF is compiled from different studies and various forms of G-CSF (e.g., filgrastim, pegfilgrastim, efbemalenograstim alfa) and should be interpreted as representative of the drug class.
Experimental Protocols
This compound (EC-18) Phase 1/2a Study (NCT03104595)
Title: A Phase 1/2a, Open-Label, Dose-Escalation Study of EC-18 in Patients with Metastatic Breast Cancer for the Prevention of Chemotherapy-Induced Neutropenia.
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary activity of this compound for CIN.
Study Design:
-
Phase: 1/2a
-
Design: Open-label, dose-escalation (3+3 design)
-
Population: Patients with metastatic breast cancer receiving a chemotherapy regimen of doxorubicin and cyclophosphamide.
-
Intervention: this compound was administered orally as a softgel capsule from Day 1 to Day 21 of the chemotherapy cycle.
-
Dose Cohorts: Four dose-escalation cohorts were evaluated: 500 mg/day, 1,000 mg/day, 1,500 mg/day, and 2,000 mg/day, with 3 subjects per cohort.
Endpoints:
-
Primary: Safety and tolerability, determination of maximum tolerated dose (MTD).
-
Secondary: Pharmacokinetics, preliminary efficacy (as measured by absolute neutrophil count).
Workflow:
Safety and Tolerability
This compound (EC-18)
In the Phase 1/2a dose-escalation study for CIN, this compound was reported to be well-tolerated across all dose cohorts. Key safety findings include:
-
No drug-related severe adverse events were observed.
-
No adverse events led to the discontinuation of treatment.
-
A maximum tolerated dose (MTD) was not reached within the tested dose range.
Data from a Phase 2 study in a different indication (chemoradiation-induced oral mucositis) also supports a favorable safety profile, with no serious adverse events attributed to this compound.
Granulocyte Colony-Stimulating Factor (G-CSF)
G-CSF is generally well-tolerated, but some adverse effects have been reported, including:
-
Bone pain: This is the most common side effect.
-
Injection site reactions: Redness, swelling, or itching at the injection site can occur.
-
Less common side effects: These can include headache, fatigue, and nausea.
-
Serious but rare side effects: Splenic rupture and acute respiratory distress syndrome have been reported.
Conclusion
G-CSF is the established standard of care for the prevention and treatment of chemotherapy-induced neutropenia, with a well-documented efficacy and safety profile. This compound represents a novel, orally administered agent with a distinct mechanism of action that involves immunomodulation through STAT6 inhibition. Preliminary data from an early-phase clinical trial in CIN suggests that this compound is safe and shows a dose-dependent trend in accelerating neutrophil recovery.
However, it is crucial to note the absence of direct comparative studies between this compound and G-CSF. The available data for this compound in CIN is limited, and further, larger-scale randomized controlled trials are necessary to establish its efficacy and safety relative to G-CSF. The oral route of administration for this compound presents a potential advantage in terms of patient convenience. Future research should focus on head-to-head comparisons to clearly define the role of this compound in the management of CIN.
References
Validating Mosedipimod's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Mosedipimod (also known as EC-18) is an investigational immunomodulatory agent with a proposed mechanism of action centered on the regulation of innate and adaptive immune responses. Preclinical data suggest that its effects are mediated through the modulation of Toll-like Receptor 4 (TLR4) signaling and potentially through the inhibition of Signal Transducer and Activator of Transcription 6 (STAT6).[1][2] This guide provides a comparative overview of the validation of this compound's proposed mechanisms, drawing on established experimental approaches using knockout (KO) models for its targets. While direct knockout validation studies for this compound are not yet publicly available, this guide will compare its proposed action with data from other agents and the expected outcomes in validated knockout systems.
This compound's Proposed Mechanism of Action
This compound is believed to exert its immunomodulatory effects through two primary pathways:
-
Modulation of TLR4 Signaling: this compound is described as a Pattern Recognition Receptor (PRR) endocytic trafficking accelerator. This action is thought to facilitate the clearance of Pathogen-Associated Molecular Patterns (PAMPs) and Damage-Associated Molecular Patterns (DAMPs), thereby downregulating pro-inflammatory signaling cascades initiated by TLR4 activation.[1]
-
Inhibition of STAT6: this compound has also been identified as a STAT6 inhibitor, which would impact the signaling downstream of IL-4 and IL-13, key cytokines in type 2 inflammatory responses.[2]
The validation of these mechanisms is crucial for the clinical development of this compound. The gold standard for such validation often involves the use of knockout animal models, where the gene for the proposed target (e.g., TLR4 or STAT6) is deleted.
Comparative Data Using Knockout Models
To understand how this compound's mechanism could be validated, we can examine the expected outcomes based on studies with TLR4 and STAT6 knockout mice.
TLR4 Knockout Models in Inflammatory Responses
TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria. TLR4 activation leads to the production of pro-inflammatory cytokines.
| Experimental Model | Wild-Type (WT) Mice Response | TLR4 Knockout (TLR4-/-) Mice Response | Relevance to this compound Validation |
| LPS-induced Endotoxic Shock | High mortality, elevated serum levels of TNF-α, IL-1β, and IL-6.[3] | Resistant to LPS-induced lethality, significantly reduced cytokine production. | If this compound modulates TLR4 signaling, its administration to WT mice should phenocopy the TLR4-/- response to LPS, showing reduced inflammation and improved survival. In TLR4-/- mice, this compound should have no additional effect, confirming its on-target activity. |
| High-Fat Diet-Induced Inflammation | Development of insulin resistance and inflammation. | Protected from high-fat diet-induced insulin resistance and inflammation. | Similar to the LPS model, this compound's efficacy in a diet-induced inflammation model in WT mice, and its lack of efficacy in TLR4-/- mice, would support its mechanism. |
STAT6 Knockout Models in Immune Responses
STAT6 is a critical transcription factor in the IL-4/IL-13 signaling pathway, which drives Th2 cell differentiation and allergic inflammation.
| Experimental Model | Wild-Type (WT) Mice Response | STAT6 Knockout (STAT6-/-) Mice Response | Relevance to this compound Validation |
| Experimental Autoimmune Encephalomyelitis (EAE) | Develop moderate EAE symptoms. Th2 responses can be protective. | Develop more severe EAE due to a lack of protective Th2 responses. | As a STAT6 inhibitor, this compound would be expected to exacerbate EAE in WT mice, mimicking the phenotype of STAT6-/- mice. No effect would be expected in STAT6-/- mice. |
| Allergic Airway Inflammation | Eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness. | Markedly reduced allergic airway inflammation and hyperresponsiveness. | This compound, if it inhibits STAT6, should reduce the features of allergic asthma in WT mice, similar to the phenotype observed in STAT6-/- mice. |
Signaling Pathway Diagrams
To visualize the proposed mechanisms of action and the points of intervention for knockout models, the following diagrams illustrate the TLR4 and STAT6 signaling pathways.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon research findings. Below are representative protocols for key experiments using knockout models to validate drug mechanisms targeting TLR4 and STAT6.
Protocol 1: LPS-Induced Endotoxemia in TLR4 Knockout Mice
Objective: To determine if a test compound protects against LPS-induced inflammation and mortality in a TLR4-dependent manner.
Materials:
-
Wild-type (C57BL/6) mice
-
TLR4 knockout (TLR4-/-) mice on a C57BL/6 background
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test compound (e.g., this compound) or vehicle control
-
Sterile, pyrogen-free saline
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard housing conditions.
-
Grouping: Randomly assign both WT and TLR4-/- mice to the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
Test Compound + LPS
-
-
Dosing: Administer the test compound or vehicle at the predetermined dose and route.
-
LPS Challenge: After the appropriate pre-treatment time, inject mice intraperitoneally (i.p.) with a lethal or sub-lethal dose of LPS (e.g., 10-20 mg/kg).
-
Monitoring: Monitor mice for signs of endotoxic shock (e.g., lethargy, piloerection, hypothermia) and record survival over 48-72 hours.
-
Cytokine Analysis: At a predetermined time point post-LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture and prepare serum.
-
Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Analyze cytokine data using ANOVA or t-tests.
Expected Outcome for Validation: The test compound will significantly improve survival and reduce pro-inflammatory cytokine levels in WT mice treated with LPS, but will have no significant effect in TLR4-/- mice treated with LPS, indicating a TLR4-dependent mechanism.
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in STAT6 Knockout Mice
Objective: To assess if a test compound's effect on EAE is mediated through STAT6.
Materials:
-
Wild-type (C57BL/6) mice
-
STAT6 knockout (STAT6-/-) mice on a C57BL/6 background
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Test compound (e.g., this compound) or vehicle control
-
Sterile PBS
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
Grouping: Randomly assign both WT and STAT6-/- mice to treatment groups.
-
EAE Induction: On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 in CFA. On days 0 and 2, administer PTX intraperitoneally.
-
Treatment: Administer the test compound or vehicle daily, starting from day 0 or at the onset of clinical signs.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Histology: At the end of the experiment, perfuse mice and collect spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Data Analysis: Analyze clinical scores using non-parametric tests (e.g., Mann-Whitney U test). Analyze histological data using appropriate scoring systems.
Expected Outcome for Validation: If the test compound is a STAT6 inhibitor, it would be expected to worsen the clinical score of EAE in WT mice, similar to the phenotype of STAT6-/- mice. The compound would have no additional effect in STAT6-/- mice.
Alternative Therapeutic Strategies
The development of this compound can be contextualized by examining other drugs targeting TLR4 and STAT6.
| Target | Alternative Compounds | Development Stage | Mechanism of Action |
| TLR4 | TAK-242 (Resatorvid) | Completed Phase III trials for sepsis (did not meet primary endpoints) | Small molecule inhibitor of TLR4 intracellular signaling. |
| Eritoran | Completed Phase III trials for severe sepsis (did not meet primary endpoints) | A synthetic analog of the lipid A portion of LPS, acts as a competitive antagonist of TLR4. | |
| Various natural compounds (e.g., curcumin, resveratrol) | Preclinical/Early Clinical | Modulate TLR4 signaling through various mechanisms. | |
| STAT6 | REX-8756 | Preclinical | Oral, selective, and reversible small-molecule inhibitor of the STAT6 SH2 domain. |
| ASANA-001 | Phase I | Topical JAK/STAT inhibitor with activity against STAT6. | |
| Dupilumab | Approved | Monoclonal antibody that blocks the shared receptor for IL-4 and IL-13, upstream of STAT6. |
Conclusion
The validation of this compound's proposed dual mechanism of action on TLR4 and STAT6 signaling pathways is a critical step in its development. While direct evidence from knockout mouse studies for this compound is not yet in the public domain, the experimental frameworks outlined in this guide provide a clear path for such validation. By comparing the effects of this compound in wild-type versus TLR4-/- and STAT6-/- mice in relevant disease models, researchers can definitively establish its on-target activity. This approach, which has been pivotal in the development of other immunomodulatory drugs, will be essential in elucidating the precise therapeutic contribution of this compound's unique mechanism of action. The continued investigation and publication of such studies will be of great interest to the scientific and drug development communities.
References
Mosedipimod: A Novel Immunomodulator in the Landscape of NASH Treatments
For Researchers, Scientists, and Drug Development Professionals
The global search for effective treatments for Nonalcoholic Steatohepatitis (NASH) has led to a diverse pipeline of therapeutic candidates, each targeting different facets of this complex metabolic disease. This guide provides a comparative analysis of Mosedipimod (EC-18), an investigational immunomodulator, against current and emerging treatments for NASH, including the recently approved Resmetirom, and other key players like Lanifibranor, Semaglutide, and Pioglitazone.
Executive Summary
This compound presents a unique mechanism of action by targeting the innate immune system's Toll-like receptor (TLR) signaling pathways, which are implicated in the inflammatory cascade of NASH. While clinical data for this compound in NASH is still emerging, this guide synthesizes available preclinical information and contrasts it with the established clinical profiles of other leading therapies. This comparison focuses on mechanisms of action, available efficacy and safety data from pivotal clinical trials, and the experimental designs that underpin these findings.
Comparative Analysis of Therapeutic Agents
The following tables summarize the key characteristics and clinical trial outcomes for this compound and its comparators.
Table 1: Mechanism of Action and Therapeutic Target
| Drug | Mechanism of Action | Primary Therapeutic Target(s) |
| This compound (EC-18) | Immunomodulator, Toll-like Receptor (TLR) Signaling Inhibitor | TLRs (e.g., TLR4), innate immune response |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) Agonist | THR-β in the liver |
| Lanifibranor | Pan-Peroxisome Proliferator-Activated Receptor (pan-PPAR) Agonist | PPAR-α, PPAR-δ, PPAR-γ |
| Semaglutide | Glucagon-like Peptide-1 (GLP-1) Receptor Agonist | GLP-1 receptors |
| Pioglitazone | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Agonist | PPAR-γ |
Table 2: Comparative Efficacy from Key Clinical Trials
| Drug (Trial) | Primary Endpoint(s) Met | NASH Resolution (Drug vs. Placebo) | Fibrosis Improvement by ≥1 Stage (Drug vs. Placebo) |
| This compound (EC-18) | Preclinical data available; human trial data for NASH not yet released. | Data not available | Data not available |
| Resmetirom (MAESTRO-NASH) [1][2] | Yes | 25.9% (80mg) / 29.9% (100mg) vs. 9.7% | 24.2% (80mg) / 25.9% (100mg) vs. 14.2% |
| Lanifibranor (NATIVE) [3] | Yes | 49% (1200mg) vs. 22% (on a composite endpoint) | 48% (1200mg) vs. 29% |
| Semaglutide (NCT02970942) [4][5] | Yes (NASH Resolution) | 59% (0.4mg) vs. 17% | Not statistically significant (43% vs. 33%) |
| Pioglitazone (PIVENS) | No (for primary endpoint vs. placebo) | 34% vs. 19% (not statistically significant at pre-specified level) | Not statistically significant |
Table 3: Safety and Tolerability Profile from Key Clinical Trials
| Drug | Common Adverse Events | Serious Adverse Events of Note |
| This compound (EC-18) | Phase 2 data in other indications suggest it is generally well-tolerated. | No major safety concerns reported in non-NASH Phase 2 trials. |
| Resmetirom | Diarrhea, nausea. | Similar rates to placebo. |
| Lanifibranor | Diarrhea, nausea, peripheral edema, weight gain. | Similar discontinuation rates due to AEs as placebo. |
| Semaglutide | Nausea, constipation, vomiting, decreased appetite. | Higher incidence of gastrointestinal side effects. |
| Pioglitazone | Weight gain, edema. | Concerns about bone fractures and a potential link to bladder cancer. |
Signaling Pathways and Mechanisms of Action
The pathophysiology of NASH is multifactorial, involving metabolic dysregulation, inflammation, and fibrosis. The therapies discussed target distinct pathways in this disease process.
This compound and TLR Signaling
This compound is an immunomodulator that is understood to function by attenuating Toll-like receptor (TLR) signaling. TLRs, particularly TLR4, are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), leading to the activation of inflammatory cascades. In NASH, gut-derived PAMPs like lipopolysaccharide (LPS) can activate TLR4 on liver cells, promoting inflammation and fibrosis. This compound is believed to accelerate the endocytic trafficking of TLRs, thereby shortening the duration of the inflammatory response.
References
- 1. Madrigal Pharmaceuticals Announces New Data from the Phase 3 MAESTRO-NASH Study of Rezdiffra™ (resmetirom) Presented at the EASL Congress | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 2. gi.org [gi.org]
- 3. inventivapharma.com [inventivapharma.com]
- 4. A Placebo-Controlled Trial of Subcutaneous Semaglutide in Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
Validating Mosedipimod's Therapeutic Target In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosedipimod (also known as EC-18 or PLAG) is an investigational immunomodulatory agent with a primary therapeutic mechanism centered on the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[1][2] This pathway is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory conditions. This compound is currently under investigation for several indications, including chemotherapy-induced neutropenia and chemoradiation-induced oral mucositis.[1][3] This guide provides an objective comparison of this compound's performance with alternative therapeutic strategies targeting the TLR4 pathway, supported by available in vivo experimental data.
Mechanism of Action: Targeting the TLR4 Signaling Pathway
This compound's primary mechanism of action involves the modulation of the TLR4 signaling cascade.[2] TLR4, upon activation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or damage-associated molecular patterns (DAMPs), initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. This compound is believed to interfere with this process, thereby reducing the inflammatory response.
Below is a diagram illustrating the TLR4 signaling pathway and the proposed point of intervention for TLR4 inhibitors like this compound.
References
Mosedipimod Demonstrates Potential as a Novel Countermeasure for Acute Radiation Syndrome, Offering a New Avenue Beyond Standard of Care
For Immediate Release
[City, State] – November 29, 2025 – Mosedipimod (EC-18), an investigational immunomodulatory agent, is emerging as a promising therapeutic candidate for the treatment of Acute Radiation Syndrome (ARS). Preclinical studies indicate its potential as both a radioprotector and a mitigator of radiation-induced injury. This positions this compound as a potential future alternative or adjunct to the current standard of care, which primarily relies on supportive measures and hematopoietic growth factors.
Acute Radiation Syndrome is a complex and life-threatening illness that occurs after exposure to high doses of ionizing radiation. The current standard of care for ARS is largely supportive, focusing on managing symptoms and complications such as infection and bleeding. Key components of the standard of care include the administration of myeloid cytokines like granulocyte-colony stimulating factor (G-CSF), such as filgrastim (Neupogen®) and pegfilgrastim (Neulasta®), which have been approved to enhance neutrophil recovery and improve survival in the hematopoietic subsyndrome of ARS (H-ARS)[1][2].
This compound, a synthetic monoacetyldiglyceride, has demonstrated a unique mechanism of action as a signal transducer and activator of transcription 6 (STAT6) inhibitor and a modulator of Toll-like receptor (TLR) signaling[3][4]. This dual action suggests a potential to not only support hematopoietic recovery but also to regulate the inflammatory cascades that contribute to radiation-induced organ damage.
Comparative Efficacy in Preclinical Models
While direct head-to-head clinical trials are not yet available, preclinical data from murine models of ARS provide a basis for comparing the efficacy of this compound with the standard of care.
Survival Studies
Studies in a murine model of lethal total body irradiation (TBI) have shown that this compound significantly increases 30-day survival. When administered as a radiomitigator (after radiation exposure), this compound at a dose of 250 mg/kg resulted in a 50% survival rate compared to just 4% in the control group. As a radioprotector (administered before radiation exposure), it increased survival to 45.9% from 12.5% in the control group.
For comparison, studies with G-CSF (filgrastim) in a murine H-ARS model demonstrated that 16 daily doses of 125 µg/kg significantly increased 30-day survival to 80.2% compared to 51.6% in the vehicle-treated group[5]. Pegfilgrastim (Neulasta), a long-acting form of G-CSF, also showed significant survival efficacy with a single dose of 1.0 mg/kg administered 24 hours post-irradiation.
| Treatment Group | Animal Model | Radiation Dose (LD) | Dosing Regimen | 30-Day Survival Rate (%) | Source |
| This compound (Mitigator) | C57BL/6 Mice | LD70/30 | 250 mg/kg daily for 30 days, 24h post-TBI | 50 | |
| This compound (Protector) | C57BL/6 Mice | Not Specified | 250 mg/kg daily for 13 days, 24h pre-TBI | 45.9 | |
| Control (for this compound) | C57BL/6 Mice | LD70/30 | PBS | 4 - 12.5 | |
| G-CSF (Filgrastim) | C57BL/6 Mice | Lethal | 125 µg/kg daily for 16 days, post-TBI | 80.2 | |
| Control (for G-CSF) | C57BL/6 Mice | Lethal | Vehicle | 51.6 | |
| Pegfilgrastim | C57BL/6 Mice | Lethal | 1.0 mg/kg single dose, 24h post-TBI | Significantly increased vs. control | |
| G-CSF + Amifostine | Mice | LD50/30 | Amifostine pre-TBI, G-CSF post-TBI | LD50/30 increased to 12.85 Gy | |
| Control (for G-CSF + Amifostine) | Mice | LD50/30 | Saline | LD50/30 of 7.85 Gy |
Hematopoietic Recovery
A critical aspect of ARS treatment is the recovery of hematopoietic function. G-CSF and pegfilgrastim are known to accelerate neutrophil recovery. In nonhuman primate models, Neupogen® administration after lethal TBI significantly reduced the duration of neutropenia. While specific data on hematopoietic recovery for this compound is not as detailed in the available literature, its immunomodulatory mechanism suggests it may also support the recovery of blood cell lineages.
Experimental Protocols
The following are synthesized methodologies from the cited preclinical studies.
This compound Murine ARS Survival Study
-
Animal Model: Female C57BL/6 mice.
-
Radiation Exposure: Mice were subjected to a lethal dose of total body irradiation (TBI) corresponding to an LD70/30 (a dose expected to be lethal to 70% of the animals within 30 days).
-
Treatment Groups (Radiomitigation):
-
Control group received daily administrations of Phosphate Buffered Saline (PBS).
-
This compound groups received daily oral administrations of 100, 250, or 375 mg/kg for 30 days, starting 24 hours after irradiation.
-
-
Treatment Groups (Radioprotection):
-
Control group received PBS.
-
This compound group received 250 mg/kg daily for 13 days, starting 24 hours before irradiation.
-
-
Primary Endpoint: 30-day survival.
-
Observations: Animal activity and body weight were monitored.
Standard of Care (G-CSF) Murine ARS Survival Study
-
Animal Model: C57BL/6 mice.
-
Radiation Exposure: Mice were exposed to lethal TBI.
-
Treatment Groups:
-
Control group received daily injections of a vehicle solution.
-
G-CSF (Neupogen®) group received 16 daily subcutaneous injections of 125 µg/kg.
-
Pegfilgrastim (Neulasta®) group received a single subcutaneous injection of 1.0 mg/kg 24 hours post-TBI.
-
-
Primary Endpoint: 30-day survival.
Mechanism of Action and Signaling Pathways
This compound's mechanism of action appears to be multifactorial, involving the modulation of key inflammatory and cell survival pathways.
Proposed this compound Signaling Pathway in ARS
This compound is reported to be a STAT6 inhibitor and a modulator of TLR signaling. In the context of ARS, ionizing radiation can lead to the release of damage-associated molecular patterns (DAMPs), which activate TLRs, leading to a pro-inflammatory cytokine storm. By accelerating the endocytic trafficking of TLRs, this compound may dampen this inflammatory response. Furthermore, by inhibiting STAT6, a key transcription factor in cytokine signaling, this compound could further regulate the immune response to radiation injury.
Caption: Proposed signaling pathway of this compound in ARS.
Standard of Care (G-CSF) Experimental Workflow
The standard of care for H-ARS focuses on replenishing the neutrophil population to combat infections. G-CSF and its pegylated form are central to this strategy.
Caption: Experimental workflow for G-CSF treatment in ARS.
Conclusion
This compound represents a novel approach to ARS treatment with a distinct mechanism of action compared to the current standard of care. While G-CSF and related agents are effective in promoting hematopoietic recovery, this compound's potential to modulate the underlying inflammatory response to radiation could offer a complementary or alternative therapeutic strategy. Further preclinical and clinical studies are warranted to directly compare the efficacy and safety of this compound with standard-of-care agents and to explore its potential in combination therapies for ARS.
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. FDA Approves Radiation Medical Countermeasure | FDA [fda.gov]
- 3. Effectiveness of cytopenia prophylaxis for different filgrastim and pegfilgrastim schedules in a chemotherapy mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enzychem.com [enzychem.com]
- 5. SURVIVAL EFFICACY OF THE PEGYLATED G-CSFS MAXY-G34 AND NEULASTA IN A MOUSE MODEL OF LETHAL H-ARS, AND RESIDUAL BONE MARROW DAMAGE IN TREATED SURVIVORS - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Mosedipimod and Natural Extracts: A Comparative Efficacy Analysis in Mitigating Chemotherapy-Induced Side Effects
For Immediate Release
This guide provides a comprehensive comparison of the synthetic immunomodulator Mosedipimod (EC-18) and various natural extracts in managing common side effects of chemotherapy, specifically oral mucositis and neutropenia. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical evidence, mechanisms of action, and experimental protocols to inform future research and development.
Executive Summary
This compound, a synthetic monoacetyldiacylglyceride, has demonstrated promise in clinical trials for reducing the incidence and severity of chemotherapy-induced oral mucositis. Concurrently, several natural extracts, including glutamine, Aloe vera, and Matricaria chamomilla (chamomile), have been investigated for the same indication, with varying degrees of efficacy reported in clinical studies. Similarly, for the management of chemotherapy-induced neutropenia, this compound has shown potential in early-phase trials, while extracts from Astragalus membranaceus have a history of use in traditional medicine and have been evaluated in clinical settings for their hematopoietic properties.
This guide presents a side-by-side comparison of the clinical trial data for this compound and these natural alternatives, supported by detailed experimental methodologies and visual representations of their proposed mechanisms and study designs. It is important to note that the absence of head-to-head clinical trials necessitates a careful interpretation of the data, which is presented here to facilitate a critical evaluation of the current evidence.
Efficacy in Chemotherapy-Induced Oral Mucositis
Oral mucositis is a frequent and debilitating side effect of chemotherapy and radiation therapy. The following sections compare the efficacy of this compound and selected natural extracts in mitigating this condition.
This compound (EC-18)
This compound is a novel, first-in-class, small molecule oral immunomodulator.[1] Its mechanism of action is believed to involve the modulation of the innate immune response, thereby reducing inflammation.[2]
A Phase 2 clinical trial (NCT03200340) evaluated the efficacy of this compound in patients with head and neck cancer undergoing concurrent chemoradiation therapy.[2][3] The study was a two-stage, randomized, double-blind, placebo-controlled trial.[2]
Key Efficacy Data:
| Endpoint | This compound (2000 mg) Group | Placebo Group | Percentage Reduction |
| Median Duration of Severe Oral Mucositis (SOM) | 0 days | 13.5 days | 100% |
| Incidence of SOM (through completion of radiation) | 40.9% | 65.0% | 37.1% |
| Incidence of SOM (through short-term follow-up) | 45.5% | 70.0% | 35.1% |
Data from the per-protocol population of the Phase 2 clinical trial.
Natural Extracts for Oral Mucositis
Several natural compounds and extracts have been studied for their potential to alleviate oral mucositis.
Glutamine is an amino acid that plays a role in maintaining the integrity of the gastrointestinal mucosa. Oral glutamine supplementation has been investigated in multiple clinical trials.
Key Efficacy Data from a Representative Study:
A double-blind, randomized, placebo-controlled trial involving 40 patients with locally advanced head and neck cancer receiving chemoradiotherapy demonstrated the following:
| Endpoint | Glutamine Group (30g/day) | Placebo Group | p-value |
| Maximal Oral Mucositis Grade (Mean ± SD) | 2.9 ± 0.3 | 3.3 ± 0.4 | 0.005 |
| Incidence of Grade 4 Mucositis | 0% | 25% | 0.023 |
Aloe vera is a plant with well-known anti-inflammatory and wound-healing properties.
Key Efficacy Data from a Representative Study:
A randomized controlled clinical trial with 64 leukemia patients undergoing chemotherapy showed that an Aloe vera solution mouthwash significantly reduced the intensity of stomatitis and pain compared to a control group. A significant difference in stomatitis intensity and pain was observed from day 3 to day 14 (p=0.001 for both). Another study in children with acute lymphoblastic leukemia found that topical application of Aloe vera solution was effective in preventing chemotherapy-induced oral mucositis.
Chamomile is a medicinal herb with anti-inflammatory and soothing properties.
Key Efficacy Data from a Representative Study:
A randomized pilot study comparing cryotherapy with water versus chamomile infusion in patients receiving 5-fluorouracil and leucovorin found that the occurrence of oral mucositis was lower in the chamomile group (30%) compared to the control group (50%). Patients in the chamomile group also experienced less mouth pain. A systematic review of five randomized controlled trials concluded that chamomile was effective in treating oral mucositis in patients undergoing chemotherapy and radiotherapy.
Efficacy in Chemotherapy-Induced Neutropenia
Chemotherapy-induced neutropenia is a common and serious complication of cancer treatment, increasing the risk of infection.
This compound (EC-18)
This compound's immunomodulatory properties extend to potentially mitigating neutropenia.
A Phase 1/2a open-label, dose-escalation study (NCT03104595) in patients with metastatic breast cancer receiving chemotherapy showed a dose-dependent trend in improving neutrophil decline. The time to recovery from neutropenia nadir to an absolute neutrophil count (ANC) > 500/mm³ shortened with increasing doses of this compound. However, a subsequent Phase 2 trial in pancreatic cancer patients was voluntarily suspended due to challenges in patient enrollment during the COVID-19 pandemic.
Key Efficacy Data (Phase 1/2a):
| This compound Dose | Mean Time to ANC Recovery (>500/mm³) |
| 500 mg/day | 4.0 days |
| 1,000 mg/day | 3.7 days |
| 1,500 mg/day | 3.0 days |
| 2,000 mg/day | 2.3 days |
Astragalus membranaceus
Astragalus membranaceus is a key herb in traditional Chinese medicine, known for its immune-enhancing properties.
Key Efficacy Data from a Representative Study:
A randomized controlled trial involving 120 cancer patients undergoing chemotherapy demonstrated that an Astragalus injection administered alongside chemotherapy resulted in a lesser decrease in peripheral white blood cell (WBC) and platelet counts compared to the control group (p < 0.05). A meta-analysis of studies on colorectal cancer patients also suggested that Astragalus-based Chinese medicines combined with chemotherapy could reduce the incidence of neutropenia.
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of the presented data.
This compound (EC-18) for Oral Mucositis (NCT03200340)
-
Study Design: Phase 2, two-stage, randomized, double-blind, placebo-controlled, multi-institutional trial.
-
Participants: 105 patients with squamous cell carcinoma of the oral cavity, oropharynx, hypopharynx, or nasopharynx receiving intensity-modulated radiation therapy (IMRT) and cisplatin.
-
Intervention: Stage 1 involved dose-finding (500 mg, 1000 mg, 2000 mg this compound, or placebo). Stage 2 randomized patients to 2000 mg this compound or placebo, administered twice daily throughout chemoradiotherapy.
-
Primary Endpoint: Duration of severe oral mucositis (SOM) during the active and short-term follow-up periods in the per-protocol population.
-
Assessment: WHO Oral Mucositis grade was assessed twice weekly during IMRT and weekly for up to 6 weeks post-IMRT.
Glutamine for Oral Mucositis
-
Study Design: Double-blind, randomized, placebo-controlled trial.
-
Participants: 40 untreated patients with squamous cell carcinoma of the nasopharynx, oropharynx, hypopharynx, or larynx.
-
Intervention: Patients received either L-glutamine (10 g three times a day) or a placebo orally throughout the chemoradiotherapy course.
-
Primary Endpoint: Oral mucositis severity.
-
Assessment: National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.0 was used to grade oral mucositis.
Aloe vera for Oral Mucositis
-
Study Design: Randomized controlled clinical trial.
-
Participants: 64 patients with Acute Myeloid Leukemia and Acute Lymphocytic Leukemia undergoing chemotherapy.
-
Intervention: The intervention group used 5 ml of an Aloe vera solution as a mouthwash for two minutes, three times a day for 14 days. The control group used ordinary mouthwashes.
-
Assessment: Stomatitis intensity was recorded using the WHO checklist, and pain was evaluated using a Visual Analog Scale on days 1, 3, 5, 7, and 14.
Astragalus membranaceus for Neutropenia
-
Study Design: Randomized controlled trial.
-
Participants: 120 tumor patients.
-
Intervention: The treated group received a 20 ml Astragalus injection in 250 ml of normal saline intravenously once daily for 21 days (one course), for a total of four courses, in addition to chemotherapy. The control group received chemotherapy alone.
-
Assessment: Peripheral white blood cell and platelet counts were monitored.
Signaling Pathways and Experimental Workflows
Visual diagrams aid in understanding the complex biological processes and study designs.
Conclusion
The available evidence suggests that both synthetic this compound and certain natural extracts hold potential for mitigating chemotherapy-induced oral mucositis and neutropenia. This compound has demonstrated a significant reduction in the duration and incidence of severe oral mucositis in a Phase 2 clinical trial. Natural extracts such as glutamine, Aloe vera, and chamomile have also shown positive results in various studies, although the level of evidence and consistency of findings may vary. For neutropenia, while early data for this compound was promising, its clinical development has faced hurdles. In contrast, Astragalus membranaceus has a longer history of use and supportive clinical data, primarily from studies conducted in Asia.
Direct comparative efficacy can only be definitively established through head-to-head randomized controlled trials. The information presented in this guide is intended to provide a structured overview of the current landscape to aid researchers and drug development professionals in designing future studies and identifying promising avenues for the development of effective supportive care agents for cancer patients.
References
- 1. Enzychem Lifesciences Announces Positive Results for Phase 2 U.S. Study of EC-18 in Chemoradiation-Induced Oral Mucositis - BioSpace [biospace.com]
- 2. Phase 2, randomized, double-blind trial of EC-18 versus placebo to mitigate the development and time course of oral mucositis from concomitant chemoradiation for head and neck cancer. - ASCO [asco.org]
- 3. EC-18 for Oral Mucositis in Patients With Concomitant Chemoirradiation [clin.larvol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
